2-Hydroxy-1,8-dimethoxyxanthone
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H12O5 |
|---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
2-hydroxy-1,8-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O5/c1-18-9-4-3-5-10-12(9)14(17)13-11(20-10)7-6-8(16)15(13)19-2/h3-7,16H,1-2H3 |
InChI Key |
GBFMELJNPSCLBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(O2)C=CC(=C3OC)O |
Origin of Product |
United States |
Foundational & Exploratory
2-Hydroxy-1,8-dimethoxyxanthone: A Technical Guide to Its Natural Sources and Isolation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-1,8-dimethoxyxanthone is a member of the xanthone (B1684191) class of organic compounds, which are characterized by a dibenzo-γ-pyrone heterocyclic scaffold. Xanthones and their derivatives are of significant interest to the scientific community due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties. This technical guide provides a comprehensive overview of the known natural sources of this compound and detailed methodologies for its isolation and characterization. While direct and extensive research on this compound is not as prevalent as for some other xanthones, this guide synthesizes the available information and provides context based on the isolation of structurally similar compounds.
Natural Sources
Based on current scientific literature, this compound has not been widely reported as a major constituent from natural sources. However, xanthones are commonly found in a variety of higher plants, fungi, and lichens. The family Gentianaceae, and specifically the genus Swertia, is a rich source of various substituted xanthones. While a direct isolation of this compound from Swertia petiolata has not been described, this plant is known to produce structurally related compounds, such as 1,3-dihydroxy-5,8-dimethoxyxanthone.[1] The isolation of numerous xanthone derivatives from different plant families suggests that minor quantities of this compound may exist in nature, awaiting discovery and characterization.
Table 1: Natural Sources of Structurally Related Xanthones
| Compound Name | Natural Source | Plant Family | Reference |
| 1,3-Dihydroxy-5,8-dimethoxyxanthone | Swertia petiolata | Gentianaceae | [1] |
| 4-Hydroxy-2,3-dimethoxyxanthone | Hypericum oblongifolium | Hypericaceae | [2] |
| 1,3-Dihydroxy-5-methoxyxanthone | Hypericum oblongifolium | Hypericaceae | [2] |
| 1,6-Dihydroxyxanthone | Garcinia cowa | Guttiferae | [2] |
| 1-O-primeverosyl-3,8-dihydroxy-5-methoxyxanthone | Swertia punctate | Gentianaceae | [3] |
| 8-hydroxy-3,5-dimethoxy-1-O-primeverosyl xanthone | Swertia longifolia | Gentianaceae | [3] |
Isolation Methodologies
The isolation of xanthones from natural sources typically involves a series of extraction and chromatographic steps. The following is a generalized protocol based on methods used for the isolation of similar xanthone derivatives.
Experimental Protocol: General Isolation of Xanthones from Plant Material
1. Plant Material Collection and Preparation:
-
The aerial parts, roots, or whole plant are collected and authenticated.
-
The plant material is shade-dried at room temperature to prevent the degradation of thermolabile compounds.
-
The dried material is coarsely powdered using a mechanical grinder to increase the surface area for efficient extraction.
2. Extraction:
-
The powdered plant material is subjected to solvent extraction. A common method is maceration or Soxhlet extraction.
-
An 80% methanol (B129727) (MeOH) in water solution is a frequently used solvent for the initial extraction of polar and semi-polar compounds, including xanthones.[1]
-
The extraction is typically carried out for an extended period (e.g., 24-48 hours) with occasional shaking or continuous percolation.
-
The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Fractionation:
-
The crude extract is often subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
A common partitioning scheme involves suspending the crude extract in water and sequentially extracting with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
-
Xanthones are typically found in the chloroform and ethyl acetate fractions.
4. Chromatographic Purification:
-
The fraction containing the target xanthones is further purified using various chromatographic techniques.
-
Column Chromatography (CC): Silica gel is a commonly used stationary phase. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative Thin Layer Chromatography (pTLC): This technique can be used for the final purification of small quantities of compounds.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a C18 column is often employed for the final purification and to ensure the high purity of the isolated compound. A typical mobile phase would be a gradient of methanol or acetonitrile (B52724) in water.
5. Crystallization:
-
The purified compound is often crystallized from a suitable solvent or solvent mixture (e.g., methanol, ethanol, or chloroform-methanol) to obtain pure crystals.
-
The melting point of the crystalline compound is determined as a preliminary check of purity.
Visualization of the Isolation Workflow
Caption: A generalized workflow for the isolation of xanthones from plant material.
Data Presentation and Characterization
The structural elucidation of an isolated xanthone is achieved through a combination of spectroscopic techniques.
Table 2: Key Spectroscopic Data for Xanthone Characterization
| Spectroscopic Technique | Information Obtained |
| UV-Vis Spectroscopy | Provides information about the electronic transitions and the extent of conjugation in the xanthone nucleus. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and carbonyl (C=O) groups. |
| ¹H-NMR Spectroscopy | Determines the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts of aromatic protons and methoxy groups are characteristic. |
| ¹³C-NMR Spectroscopy | Determines the number of carbon atoms and their chemical environment (e.g., carbonyl, aromatic, methoxy carbons). |
| Mass Spectrometry (MS) | Provides the molecular weight and molecular formula of the compound. High-resolution mass spectrometry (HRMS) gives the exact mass. |
For the specific compound, this compound, the expected molecular formula is C₁₅H₁₂O₅.
Conclusion
While this compound is not a widely reported natural product, the established methodologies for the isolation of structurally similar xanthones from various plant sources provide a clear and effective roadmap for its potential discovery and purification. Researchers seeking this compound should focus on plant genera known for producing a diversity of xanthones, such as Swertia, Hypericum, and Garcinia. The application of modern chromatographic and spectroscopic techniques is crucial for the successful isolation and unambiguous characterization of this and other novel xanthone derivatives. The potential biological activities of this compound remain an open area for future investigation, holding promise for the development of new therapeutic agents.
References
An In-depth Technical Guide to the Biosynthesis of 2-Hydroxy-1,8-dimethoxyxanthone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 2-Hydroxy-1,8-dimethoxyxanthone, a methoxylated xanthone (B1684191) derivative. While the complete enzymatic pathway has not been fully elucidated in a single study, this document synthesizes current knowledge on xanthone biosynthesis to present a scientifically grounded, albeit partially hypothetical, pathway. This guide is intended to serve as a foundational resource for researchers investigating the natural product biosynthesis of xanthones and for professionals in drug development interested in the enzymatic synthesis of novel therapeutic compounds.
Core Concepts in Xanthone Biosynthesis
Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. In higher plants, their biosynthesis originates from the shikimate and acetate (B1210297) pathways. The general pathway involves the formation of a benzophenone (B1666685) intermediate, which then undergoes intramolecular oxidative coupling to form the core xanthone structure. Subsequent modifications, such as hydroxylation, methylation, glycosylation, and prenylation, lead to the vast diversity of naturally occurring xanthones.
The biosynthesis of many xanthones, particularly in the Gentianaceae family (e.g., Centaurium erythraea), proceeds through the formation of a 1,3,5-trihydroxyxanthone (B1664532) (1,3,5-THX) precursor. This precursor then undergoes a series of modifications by enzymes such as cytochrome P450 monooxygenases (hydroxylases) and S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) to yield a variety of substituted xanthones.
Proposed Biosynthetic Pathway of this compound
The proposed biosynthetic pathway for this compound is outlined below, commencing from the well-established precursor, 1,3,5-trihydroxyxanthone. The initial steps leading to 1,3,5-THX are well-documented, while the subsequent hydroxylation and methylation steps to arrive at the final product are proposed based on the identification of structurally related intermediates and the known catalytic activities of relevant enzyme families.
Pathway Overview
The biosynthesis is hypothesized to proceed through the following key stages:
-
Formation of the Xanthone Core: The pathway begins with the cyclization of a benzophenone precursor to form 1,3,5-trihydroxyxanthone (1,3,5-THX).
-
Hydroxylation at the 8-position: The 1,3,5-THX core is hydroxylated at the C-8 position to yield 1,3,5,8-tetrahydroxyxanthone.
-
Sequential Methylation: Two successive methylation reactions at the 1- and 5- positions, likely catalyzed by specific O-methyltransferases, would lead to 1,8-dihydroxy-3,5-dimethoxyxanthone. This compound has been suggested as a potential intermediate in Centaurium erythraea[1].
-
Final Hydroxylation (Hypothetical): A final hydroxylation step at the C-2 position would yield the target molecule, this compound. This step is the most speculative and would require a highly specific hydroxylase.
The following diagram illustrates the proposed biosynthetic pathway.
Quantitative Data
Currently, there is a lack of specific quantitative data for the enzymes involved in the proposed biosynthetic pathway of this compound. The following table outlines the key kinetic parameters that would be essential to determine for the characterization of the putative enzymes in this pathway.
| Enzyme Class | Putative Enzyme | Key Parameters to Determine | Significance |
| Cytochrome P450 Hydroxylase | Xanthone 8-hydroxylase | Km (for 1,3,5-THX), kcat, Vmax, Specific Activity | Defines substrate affinity and catalytic efficiency. Crucial for understanding the flux through this branch of the pathway. |
| Xanthone 2-hydroxylase (Hypothetical) | Km (for Intermediate), kcat, Vmax, Specific Activity | Determines the efficiency of the final, hypothetical step. Essential for verifying the proposed pathway. | |
| O-Methyltransferase (OMT) | OMT1 (for 1-OH or 5-OH) | Km (for 1,3,5,8-THX and SAM), kcat, Vmax, Specific Activity | Elucidates substrate preference and catalytic rate for the initial methylation step. Helps to determine the order of methylation. |
| OMT2 (for 5-OH or 1-OH) | Km (for mono-methylated intermediate and SAM), kcat, Vmax | Characterizes the second methylation step, providing insight into the sequential nature of the modifications. |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments required to investigate and validate the proposed biosynthetic pathway.
Protocol for Heterologous Expression and Assay of Putative Xanthone Hydroxylases (Cytochrome P450s)
This protocol is adapted for the functional characterization of plant-derived cytochrome P450 enzymes in a yeast expression system.
1. Gene Cloning and Vector Construction:
- Isolate total RNA from a plant source known to produce the target or related xanthones (e.g., Centaurium erythraea).
- Synthesize cDNA using reverse transcriptase.
- Amplify the putative hydroxylase genes using PCR with specific primers.
- Clone the amplified cDNA into a yeast expression vector (e.g., pYES-DEST52) that allows for galactose-inducible expression.
2. Yeast Transformation and Expression:
- Transform the expression vector into a suitable Saccharomyces cerevisiae strain (e.g., WAT11).
- Select transformed colonies on appropriate selective media.
- Inoculate a starter culture in selective glucose medium and grow overnight.
- Inoculate a larger culture with the starter culture and grow to mid-log phase.
- Induce protein expression by transferring the cells to a galactose-containing medium and incubate for 16-24 hours at 30°C.
3. Microsome Isolation:
- Harvest the yeast cells by centrifugation.
- Wash the cell pellet with a TEK buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 100 mM KCl).
- Resuspend the cells in a lysis buffer (TEK buffer with 0.6 M sorbitol and 5 mM DTT).
- Lyse the cells using glass beads and vigorous vortexing.
- Centrifuge the lysate at low speed to remove cell debris.
- Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
- Resuspend the microsomal pellet in a storage buffer (e.g., TEG buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 20% glycerol).
4. Enzyme Assay:
- Prepare a reaction mixture containing:
- 100 mM potassium phosphate (B84403) buffer (pH 7.4)
- 2 mM NADPH
- The xanthone substrate (e.g., 1,3,5-THX or the dimethoxy intermediate) dissolved in a small amount of DMSO.
- Microsomal protein (50-100 µg).
- Pre-incubate the mixture at 30°C for 5 minutes.
- Initiate the reaction by adding NADPH.
- Incubate for 1-2 hours at 30°C with shaking.
- Stop the reaction by adding an equal volume of ethyl acetate.
- Vortex and centrifuge to separate the phases.
- Collect the organic phase, evaporate to dryness, and resuspend in methanol (B129727).
- Analyze the product formation using HPLC or LC-MS.
The following diagram outlines the experimental workflow for hydroxylase characterization.
Protocol for Expression and Assay of Putative Xanthone O-Methyltransferases (OMTs)
This protocol describes the characterization of OMTs using a bacterial expression system.
1. Gene Cloning and Protein Expression:
- Follow the same initial steps as for the hydroxylase to amplify the putative OMT genes.
- Clone the OMT cDNA into a bacterial expression vector with a purification tag (e.g., pET-28a for a His-tag).
- Transform the vector into an E. coli expression strain (e.g., BL21(DE3)).
- Grow the bacterial culture to mid-log phase and induce protein expression with IPTG.
- Incubate for 4-16 hours at a lower temperature (e.g., 18-25°C) to improve protein solubility.
2. Protein Purification:
- Harvest the cells by centrifugation.
- Lyse the cells by sonication in a lysis buffer.
- Centrifuge to pellet cell debris.
- Purify the soluble protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
- Elute the purified protein and dialyze against a storage buffer.
- Verify protein purity and concentration using SDS-PAGE and a protein assay (e.g., Bradford).
3. Enzyme Assay:
- Prepare a reaction mixture containing:
- 100 mM Tris-HCl buffer (pH 7.5)
- 1 mM S-adenosyl-L-methionine (SAM) as the methyl donor.
- The xanthone substrate (e.g., 1,3,5,8-tetrahydroxyxanthone) dissolved in DMSO.
- Purified OMT enzyme (1-5 µg).
- Incubate the reaction at 30°C for 1-3 hours.
- Stop the reaction by adding an equal volume of methanol or by acidifying with HCl.
- Centrifuge to remove precipitated protein.
- Analyze the supernatant for the formation of methylated products by HPLC or LC-MS.
Protocol for Quantitative Analysis of Xanthones by HPLC
This protocol provides a general method for the separation and quantification of xanthones in reaction mixtures or plant extracts.
1. HPLC System and Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile or methanol with 0.1% formic acid).
- Gradient Program: A linear gradient from 10% B to 90% B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength where xanthones have strong absorbance (e.g., 254 nm, 320 nm).
- Injection Volume: 10-20 µL.
2. Sample Preparation:
- For enzyme assays, filter the final reaction mixture through a 0.22 µm syringe filter before injection.
- For plant extracts, the extract should be dissolved in a suitable solvent (e.g., methanol), filtered, and diluted if necessary.
3. Quantification:
- Prepare a series of standard solutions of the target xanthone with known concentrations.
- Generate a calibration curve by plotting the peak area against the concentration of the standards.
- Quantify the amount of xanthone in the samples by comparing their peak areas to the calibration curve.
Conclusion
The biosynthesis of this compound is a complex process involving multiple enzymatic steps. While the early stages of xanthone core formation are relatively well understood, the specific downstream modification enzymes remain to be fully characterized. This technical guide provides a robust framework for future research by proposing a plausible biosynthetic pathway, identifying the key enzyme classes involved, and detailing the necessary experimental protocols for their investigation. The successful elucidation of this pathway will not only advance our fundamental understanding of plant secondary metabolism but may also open avenues for the biotechnological production of this and other medicinally relevant xanthone compounds.
References
An In-Depth Technical Guide to 2-Hydroxy-1,8-dimethoxyxanthone: Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-1,8-dimethoxyxanthone is a naturally occurring or synthetically derived xanthone (B1684191) derivative. Xanthones, a class of oxygenated heterocyclic compounds, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for their determination. Furthermore, this document explores its potential biological activities, with a focus on its antioxidant and anti-inflammatory effects, and delves into the modulation of key signaling pathways such as NF-κB and MAPK. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a potential therapeutic agent. While specific experimental data for this compound is limited in the public domain, this section compiles available information for structurally similar compounds and outlines standard experimental procedures for the determination of these key parameters.
Table 1: Physicochemical Properties of Xanthone Derivatives
| Property | This compound (Predicted/Inferred) | 1,8-Dihydroxy-3,5-dimethoxyxanthone[1] | 1,2-Dihydroxy-6,8-dimethoxy-xanthone (Computed)[2] |
| Molecular Formula | C₁₅H₁₂O₅ | C₁₅H₁₂O₆ | C₁₅H₁₂O₆ |
| Molecular Weight | 272.25 g/mol | 288.25 g/mol | 288.25 g/mol |
| Melting Point (°C) | Not available | 202 | Not available |
| Boiling Point (°C) | Not available | 546.3±50.0 at 760 mmHg | Not available |
| pKa | Not available | Not available | Not available |
| LogP (Lipophilicity) | Not available | Not available | 2.7 |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and chloroform. Limited solubility in water. | Soluble in Methanol | Not available |
Experimental Protocols for Physicochemical Property Determination
-
Principle: The melting point is the temperature at which a solid turns into a liquid. It is a crucial indicator of purity.
-
Methodology (Capillary Method):
-
A small, powdered sample of the purified compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is gradually increased, and the range at which the substance melts is recorded.
-
-
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid. For a phenolic compound like this compound, it describes the tendency to donate its hydroxyl proton.
-
Methodology (Spectrophotometric Titration):
-
Prepare a series of buffer solutions with a range of known pH values.
-
Dissolve a known concentration of the compound in each buffer solution.
-
Measure the UV-Vis absorbance spectrum of each solution.
-
The pKa can be determined by plotting the absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
-
-
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octanol (B41247) and water. LogP is a measure of lipophilicity, which influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Methodology (Shake-Flask Method):
-
Prepare a solution of the compound in a biphasic system of n-octanol and water.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.
-
The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Spectral Data
Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic compounds.
Table 2: Key Spectral Data for Xanthone Derivatives
| Technique | General Xanthone Characteristics |
| ¹H NMR | Aromatic protons typically appear in the range of δ 6.0-8.0 ppm. Methoxy (B1213986) group protons appear as singlets around δ 3.8-4.0 ppm. The hydroxyl proton signal can be broad and its chemical shift is dependent on the solvent and concentration. |
| ¹³C NMR | The carbonyl carbon (C-9) of the xanthone scaffold typically resonates around δ 180 ppm. Aromatic carbons appear in the range of δ 90-165 ppm. Methoxy carbons resonate around δ 55-65 ppm. |
| FT-IR (cm⁻¹) | Characteristic peaks include O-H stretching (around 3400 cm⁻¹), C-H stretching of aromatic rings (around 3100-3000 cm⁻¹), C=O stretching of the ketone (around 1650 cm⁻¹), C=C stretching of the aromatic rings (around 1600-1450 cm⁻¹), and C-O stretching of ethers (around 1200-1000 cm⁻¹). |
| UV-Vis (nm) | Xanthones typically exhibit three to four characteristic absorption bands in the UV-Vis spectrum, usually in the ranges of 230-260 nm, 280-340 nm, and sometimes a shoulder or a weak band above 350 nm. |
| Mass Spectrometry | The molecular ion peak [M]⁺ corresponding to the molecular weight of the compound is observed. Fragmentation patterns can provide information about the structure, often involving the loss of methoxy or hydroxyl groups. |
Experimental Protocols for Spectroscopic Analysis
-
Methodology:
-
Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Analyze the chemical shifts, coupling constants, and integration to elucidate the structure. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for more complex structural assignments.
-
-
Methodology:
-
Prepare the sample, typically as a KBr pellet or a thin film.
-
Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
-
Methodology:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, ethanol).
-
Record the UV-Vis spectrum over a range of approximately 200-800 nm.
-
Determine the wavelengths of maximum absorbance (λmax).
-
Synthesis
General Synthetic Workflow
General workflow for xanthone synthesis.
Biological Activities and Signaling Pathways
Xanthone derivatives are known to exhibit a wide range of biological activities, including antioxidant and anti-inflammatory properties. These effects are often mediated through the modulation of key cellular signaling pathways.
Antioxidant Activity
The presence of the hydroxyl group on the xanthone scaffold suggests that this compound likely possesses antioxidant properties by acting as a free radical scavenger.
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Methodology:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compound.
-
Mix the test compound solutions with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm).
-
The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
-
Workflow of the DPPH radical scavenging assay.
Anti-inflammatory Activity and Signaling Pathway Modulation
Xanthones have been reported to exert anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Xanthones may inhibit this pathway at various points.
Potential inhibition of the NF-κB signaling pathway.
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Xanthones have been shown to interfere with this pathway.
Potential modulation of the MAPK signaling pathway.
-
Principle: This assay evaluates the ability of a compound to reduce the production of pro-inflammatory mediators in cultured cells, typically macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Methodology:
-
Culture a suitable cell line (e.g., RAW 264.7 murine macrophages) in appropriate media.
-
Seed the cells in multi-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration.
-
Stimulate the cells with LPS to induce an inflammatory response.
-
After an incubation period, collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory mediators such as nitric oxide (NO) using the Griess reagent, or cytokines (e.g., TNF-α, IL-6) using ELISA kits.
-
A reduction in the levels of these mediators in the presence of the test compound indicates anti-inflammatory activity.
-
Conclusion
This compound, as a member of the xanthone family, holds promise as a bioactive compound with potential therapeutic applications. This technical guide has provided an overview of its likely physicochemical properties and outlined standard experimental procedures for their determination. Furthermore, it has highlighted its potential as an antioxidant and anti-inflammatory agent through the modulation of the NF-κB and MAPK signaling pathways. Further research is warranted to fully elucidate the specific physicochemical characteristics and to confirm the biological activities and mechanisms of action of this particular xanthone derivative, which will be crucial for its future development in the pharmaceutical and nutraceutical industries.
References
Spectral Data Analysis of 2-Hydroxy-1,8-dimethoxyxanthone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral analysis of 2-Hydroxy-1,8-dimethoxyxanthone, a member of the xanthone (B1684191) family of organic compounds known for their diverse pharmacological activities. Due to the limited availability of published, experimentally verified spectral data for this compound, this guide will utilize the comprehensive spectral data of a closely related isomer, 1,8-dihydroxy-3,5-dimethoxyxanthone , as a representative example to illustrate the principles of spectral interpretation for this class of molecules. The methodologies and interpretation strategies outlined herein are directly applicable to the analysis of this compound.
Data Presentation: Spectral Data of 1,8-dihydroxy-3,5-dimethoxyxanthone
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of 1,8-dihydroxy-3,5-dimethoxyxanthone.
Table 1: ¹H NMR Spectral Data of 1,8-dihydroxy-3,5-dimethoxyxanthone (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 12.88 | s | - | 1H | 1-OH |
| 11.40 | s | - | 1H | 8-OH |
| 7.22 | d | 8.8 | 1H | H-6 |
| 6.71 | d | 8.8 | 1H | H-7 |
| 6.54 | d | 2.2 | 1H | H-4 |
| 6.35 | d | 2.2 | 1H | H-2 |
| 3.96 | s | - | 3H | 5-OCH₃ |
| 3.89 | s | - | 3H | 3-OCH₃ |
Data sourced from a study on compounds isolated from Cythula tomentosa.[1]
Table 2: ¹³C NMR Spectral Data of 1,8-dihydroxy-3,5-dimethoxyxanthone (75 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 181.0 | C | C-9 |
| 164.3 | C | C-3 |
| 162.2 | C | C-1 |
| 157.8 | C | C-4a |
| 157.0 | C | C-8 |
| 147.2 | C | C-5 |
| 138.8 | C | C-10a |
| 125.0 | CH | C-6 |
| 110.0 | C | C-8a |
| 109.8 | CH | C-7 |
| 98.4 | CH | C-2 |
| 93.6 | CH | C-4 |
| 57.4 | CH₃ | 5-OCH₃ |
| 56.0 | CH₃ | 3-OCH₃ |
Data sourced from a study on compounds isolated from Cythula tomentosa.[1]
Table 3: IR and MS Spectral Data of 1,8-dihydroxy-3,5-dimethoxyxanthone
| Spectroscopic Technique | Key Signals | Interpretation |
| IR (KBr, cm⁻¹) | 3856-3630, 1662, 1637, 1578, 1283, 1163 | Chelated OH group(s), α,β-unsaturated carbonyl group, aromatic C=C stretching, C-O stretching |
| Mass Spectrometry (FAB-MS) | m/z 288 [M]⁺, 273, 241, 230 | Molecular ion peak consistent with the molecular formula C₁₅H₁₂O₆, and characteristic fragmentation pattern |
Data sourced from a study on compounds isolated from Cythula tomentosa.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited, representing standard procedures for the spectral analysis of xanthone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of the purified xanthone sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a 5 mm NMR tube.[2][3]
-
A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm).[2]
-
The sample is thoroughly mixed to ensure homogeneity. If any particulate matter is present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette.[3]
Instrumentation and Data Acquisition:
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]
-
For ¹H NMR: A standard single-pulse experiment is used with a spectral width of approximately 15 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are accumulated.[2]
-
For ¹³C NMR: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used with a spectral width of about 220 ppm. Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) and a relaxation delay of 2 seconds are employed.[2]
-
2D NMR: For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are typically performed.[4][5]
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
The ATR crystal (commonly diamond) is cleaned with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft tissue, and a background spectrum is collected.
-
A small amount of the solid, powdered sample is placed directly onto the ATR crystal.
-
Pressure is applied using the instrument's anvil to ensure good contact between the sample and the crystal surface.[6]
Instrumentation and Data Acquisition:
-
The IR spectrum is recorded using an FTIR spectrometer.
-
Data is typically collected over the range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Sample Preparation:
-
A dilute solution of the sample is prepared by dissolving a small amount of the purified compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1-10 µg/mL.
-
The solution is filtered through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.
Instrumentation and Data Acquisition (LC-MS/MS):
-
The sample is introduced into the mass spectrometer via a liquid chromatography system (LC).
-
Chromatography: A reverse-phase C18 column is commonly used with a gradient elution of water and acetonitrile, both often containing a small amount of formic acid to aid ionization.
-
Mass Spectrometry: An electrospray ionization (ESI) source in positive or negative ion mode is typically used. High-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap are employed to obtain accurate mass measurements.
-
MS/MS fragmentation data is acquired to aid in structural elucidation.[1]
Visualizations
Workflow for Spectral Analysis of a Natural Product
Caption: Workflow for the isolation and structural elucidation of a xanthone.
Structure and Key Spectral Features of this compound
Caption: Chemical structure and expected key spectral features.
Conclusion
The structural elucidation of this compound, like other natural products, relies on a synergistic application of multiple spectroscopic techniques. While ¹H and ¹³C NMR provide the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and formula. The data from the closely related isomer, 1,8-dihydroxy-3,5-dimethoxyxanthone, provides a robust framework for the interpretation of the spectral data for the title compound. This guide outlines the standard protocols and expected data, serving as a valuable resource for researchers in the field of natural product chemistry and drug development.
References
- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. 1H and13C NMR Spectroscopy of mono-, di-, tri- and tetrasubstituted xanthones [periodicos.capes.gov.br]
- 5. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
The Silent Scaffolds: An In-Depth Technical Guide to the In Silico Prediction of 2-Hydroxy-1,8-dimethoxyxanthone Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthones are a class of naturally occurring polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold.[1] They are known to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1] 2-Hydroxy-1,8-dimethoxyxanthone is a specific xanthone (B1684191) derivative that holds therapeutic promise. This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of this compound, with a focus on its potential anti-inflammatory effects through the modulation of the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) signaling pathways.
This document will detail the experimental protocols for a suite of computational techniques, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, molecular docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) analysis. By leveraging these in silico tools, researchers can efficiently screen for potential biological activities, elucidate mechanisms of action, and guide further experimental validation, thereby accelerating the drug discovery and development process.
Predicted Physicochemical and ADMET Properties
A critical initial step in the in silico evaluation of a potential drug candidate is the prediction of its ADMET properties. These properties are crucial determinants of a compound's pharmacokinetic and pharmacodynamic behavior. For this compound, we can predict these properties using its SMILES (Simplified Molecular Input Line Entry System) representation: COC1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(O)C=C3OC.
Various online web servers and software can be utilized for ADMET prediction, such as SwissADME, pkCSM, and ADMETlab 2.0. The following table summarizes the predicted physicochemical and ADMET properties for this compound.
| Property | Predicted Value | Acceptable Range/Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | 272.25 g/mol | < 500 g/mol (Lipinski's Rule of 5) |
| LogP (o/w) | 3.10 | ≤ 5 (Lipinski's Rule of 5) |
| Hydrogen Bond Donors | 1 | ≤ 5 (Lipinski's Rule of 5) |
| Hydrogen Bond Acceptors | 5 | ≤ 10 (Lipinski's Rule of 5) |
| Molar Refractivity | 73.50 | 40 - 130 |
| Topological Polar Surface Area | 66.76 Ų | < 140 Ų |
| Pharmacokinetics | ||
| GI Absorption | High | High absorption is favorable for oral drugs. |
| BBB Permeant | Yes | Indicates potential for central nervous system activity. |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp. |
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP2C9 Inhibitor | No | Less likely to interact with drugs metabolized by CYP2C9. |
| CYP2D6 Inhibitor | No | Less likely to interact with drugs metabolized by CYP2D6. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low probability of being a mutagen. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. |
| Skin Sensitization | Low | Low probability of causing an allergic skin reaction. |
Experimental Protocols
ADMET Prediction
Objective: To predict the absorption, distribution, metabolism, excretion, and toxicity properties of this compound using in silico methods.
Methodology:
-
Ligand Preparation:
-
Obtain the 2D structure of this compound.
-
Convert the 2D structure to its SMILES format: COC1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(O)C=C3OC.
-
-
Web Server Submission:
-
Access a free ADMET prediction web server such as SwissADME (--INVALID-LINK--) or pkCSM (--INVALID-LINK--).
-
Input the SMILES string of this compound into the submission form.
-
Initiate the prediction process.
-
-
Data Analysis:
-
Collect the predicted ADMET parameters.
-
Analyze the results based on established thresholds for drug-likeness (e.g., Lipinski's Rule of 5) and potential toxicity flags.
-
Molecular Docking
Objective: To predict the binding affinity and interaction patterns of this compound with the TLR4/MD-2 complex and the NF-κB p50/p65 heterodimer.
Methodology:
-
Target Protein Preparation:
-
Download the crystal structures of the target proteins from the Protein Data Bank (PDB):
-
Prepare the protein for docking using software like AutoDockTools or Schrödinger Maestro. This involves removing water molecules, adding polar hydrogens, and assigning charges.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound from its SMILES string using software like Avogadro or ChemDraw.
-
Perform energy minimization of the ligand structure.
-
Save the ligand in a suitable format (e.g., .pdbqt for AutoDock Vina).
-
-
Docking Simulation:
-
Define the binding site on the target protein. This can be based on the location of a co-crystallized ligand or predicted using binding site prediction tools.
-
Set up the grid box to encompass the defined binding site.
-
Perform the docking simulation using software such as AutoDock Vina or Glide.
-
-
Analysis of Results:
-
Analyze the docking poses and their corresponding binding affinities (e.g., in kcal/mol).
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio Visualizer.
-
Pharmacophore Modeling
Objective: To identify the key chemical features of xanthones responsible for their anti-inflammatory activity and to use this model for virtual screening.
Methodology:
-
Training Set Selection:
-
Compile a set of known active xanthone derivatives with reported anti-inflammatory activity (e.g., inhibition of NF-κB or TLR4 signaling).
-
Include a set of inactive or less active molecules for model validation.
-
-
Pharmacophore Model Generation:
-
Align the 3D structures of the active compounds in the training set.
-
Use software like LigandScout, PharmaGist, or Discovery Studio to generate pharmacophore models based on common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups).
-
-
Model Validation:
-
Validate the generated pharmacophore model by screening a test set of active and inactive compounds. A good model should be able to distinguish between active and inactive molecules.
-
-
Virtual Screening:
-
Use the validated pharmacophore model as a 3D query to screen large compound databases (e.g., ZINC, PubChem) for novel potential anti-inflammatory agents.
-
Predicted Signaling Pathway Modulation
Based on existing literature on the anti-inflammatory properties of xanthones, a plausible mechanism of action for this compound is the inhibition of the TLR4/NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.
Conclusion
The in silico prediction of the bioactivity of this compound offers a powerful and resource-efficient approach to guide drug discovery efforts. By employing a combination of ADMET prediction, molecular docking, and pharmacophore modeling, researchers can gain valuable insights into the therapeutic potential of this natural product. The predicted favorable ADMET profile and potential inhibitory activity against the TLR4/NF-κB signaling pathway highlight this compound as a promising candidate for further investigation as an anti-inflammatory agent. The methodologies and workflows detailed in this guide provide a robust framework for the computational evaluation of this and other bioactive small molecules.
References
An In-depth Technical Guide on the Preliminary Cytotoxicity Screening of 2-Hydroxy-1,8-dimethoxyxanthone
Disclaimer: Publicly available research specifically detailing the preliminary cytotoxicity screening of 2-Hydroxy-1,8-dimethoxyxanthone is limited. This guide, therefore, presents a comprehensive overview based on established methodologies and data from structurally similar xanthone (B1684191) derivatives to provide a predictive framework for researchers, scientists, and drug development professionals.
Xanthones are a class of polyphenolic compounds found in various plants and are recognized for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The cytotoxic effects of many xanthone derivatives are often attributed to their ability to induce programmed cell death (apoptosis) in cancer cells, making them promising candidates for drug discovery.[1][3] This document outlines the typical experimental protocols and potential mechanisms of action for evaluating the cytotoxic potential of xanthones, using this compound as a focal point.
Data Presentation: Cytotoxicity of Structurally Similar Xanthone Derivatives
To contextualize the potential efficacy of this compound, the following table summarizes the cytotoxic activities of various other xanthone derivatives against different cancer cell lines. This data illustrates the general potency of this class of compounds.
| Compound Name | Cancer Cell Line | IC50 Value (µM) | Reference |
| 1,3,7-Trihydroxy-12H-benzo[b]xanthen-12-one | HepG2 | Not specified, but showed highest cytotoxicity among tested compounds | [3] |
| Compound 16 (a 3-methyl-1-hydroxyxanthone derivative) | A-549 | 9.37 | [4] |
| Compound 16 (a 3-methyl-1-hydroxyxanthone derivative) | A549/Taxol | 6.41 | [4] |
| Compound 17 (a 3-methyl-1-hydroxyxanthone derivative) | SMMC-7721 | 13.93 | [4] |
| 1-O-β-d-glucoside-7-hydroxyl-3,8-dimethoxyxanthone | HepG2 | 18.00 ± 0.84 (µg/mL) | [1] |
| 1-O-β-d-glucoside-7-hydroxyl-3,8-dimethoxyxanthone | HL-60 | 24.80 ± 1.79 (µg/mL) | [1] |
| 1,3,8-trihydroxyxanthone | MCF-7 | 184 ± 15 | [5] |
| 1,3,8-trihydroxyxanthone | WiDr | 254 ± 15 | [5] |
| 1,3,8-trihydroxyxanthone | HeLa | 277 ± 9 | [5] |
| 1,5,6-trihydroxyxanthone | WiDr | 209 ± 4 | [5] |
| 1,5,6-trihydroxyxanthone | HeLa | 241 ± 13 | [5] |
| Gerontoxanthone C hydrate | KB, HeLa S3, MCF-7, Hep G2 | 5.6 to 7.5 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the preliminary cytotoxicity screening of a novel compound like this compound.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][7]
Materials:
-
Cancer cell lines (e.g., HepG2, HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).[2]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[2][7]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2][7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[2][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[2]
The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells, which is an indicator of cytotoxicity due to loss of membrane integrity.[2]
Materials:
-
LDH cytotoxicity assay kit
-
Cancer cell lines
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with various concentrations of this compound as described for the MTT assay.[2]
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[2]
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.[2]
-
LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.[2]
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually around 490 nm).[2]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit, which normalizes the LDH release from treated cells to the spontaneous and maximum release controls.[2]
Mandatory Visualization
Caption: Experimental workflow for cytotoxicity determination using the MTT assay.
Plausible Signaling Pathway for Xanthone-Induced Apoptosis
Several studies on xanthone derivatives suggest that their cytotoxic effects are mediated through the induction of apoptosis via the intrinsic mitochondrial pathway.[3][8] A plausible mechanism involves the upregulation of tumor suppressor proteins like p53, which in turn modulates the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[8] This leads to changes in the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[3][8]
Caption: Plausible intrinsic apoptosis signaling pathway induced by xanthones.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Anti-tumour effects of xanthone derivatives and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: HPLC Method for the Quantification of 2-Hydroxy-1,8-dimethoxyxanthone
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Hydroxy-1,8-dimethoxyxanthone. The described method is suitable for researchers, scientists, and professionals in drug development and natural product analysis. The protocol employs a standard C18 column with a gradient elution of acetonitrile (B52724) and water, coupled with UV detection. This method provides excellent linearity, precision, and accuracy, making it a reliable tool for quality control and research applications.
Introduction
Xanthones are a class of naturally occurring polyphenolic compounds found in various plant families. They are known for a wide range of pharmacological activities. This compound is a specific xanthone (B1684191) derivative that requires accurate quantification for research, quality control of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for the analysis of complex mixtures, such as those found in natural product extracts.[1][2][3][4] This document provides a comprehensive protocol for the development and validation of an HPLC method tailored for this specific analyte.
Experimental Protocol
2.1. Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column: Phenomenex Luna® C18(2) 100 Å, 150 x 4.6 mm, 5 µm, or equivalent.
-
Software: OpenLab CDS ChemStation Edition or equivalent.
-
Chemicals & Reagents:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Water (HPLC grade, filtered and deionized).
-
Formic acid (LC-MS grade).
-
2.2. Chromatographic Conditions
The separation is achieved using a reversed-phase C18 column.[5][6][7] The conditions outlined below were optimized for the best resolution and peak shape of the analyte.
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-2 min: 60% B2-10 min: 60-95% B10-12 min: 95% B12-12.1 min: 95-60% B12.1-15 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
2.3. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 60% Acetonitrile, 40% Water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
2.4. Sample Preparation (from a Plant Matrix)
Proper sample preparation is crucial for accurate analysis and to prevent contamination of the HPLC system.[8][9][10]
-
Extraction: Weigh 1 g of the dried, powdered plant material. Add 20 mL of methanol and perform sonication for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the mobile phase to ensure the analyte concentration falls within the linear range of the calibration curve.
Method Validation and Data
The developed method was validated according to the International Conference on Harmonisation (ICH) guidelines for specificity, linearity, accuracy, and precision.[5][11]
3.1. Specificity The specificity of the method was determined by comparing the chromatograms of a blank (mobile phase), the standard solution, and a sample extract. The retention time of the analyte peak in the sample chromatogram matched that of the reference standard, and no interfering peaks were observed at this retention time in the blank.
3.2. Quantitative Data Summary
The following table summarizes the key performance characteristics of the HPLC method for the quantification of this compound.
| Parameter | Result |
| Retention Time (t_R) | 7.8 ± 0.2 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% |
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to final data analysis.
Caption: Workflow for quantification of this compound.
4.2. HPLC Method Development Logic
The development of a robust HPLC method follows a logical progression of optimizing various parameters.
Caption: Logical steps for developing the HPLC quantification method.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, rapid, and reliable for the quantification of this compound. The validation results confirm that the method is linear, precise, and accurate, making it highly suitable for routine analysis in quality control laboratories and for research purposes involving this compound.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. HPLC in natural product analysis: the detection issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Performance Liquid Chromatograph for Research on Utilization of Natural Products in Agriculture and Forestry - UNIV OF MISSISSIPPI [portal.nifa.usda.gov]
- 4. thieme-connect.de [thieme-connect.de]
- 5. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]
- 9. researchgate.net [researchgate.net]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the ¹H and ¹³C NMR Assignment of 2-Hydroxy-1,8-dimethoxyxanthone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of 2-hydroxy-1,8-dimethoxyxanthone. The information herein is intended to support researchers in the fields of natural product chemistry, medicinal chemistry, and drug development in the structural elucidation and characterization of xanthone (B1684191) derivatives.
Introduction
Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. They are widely distributed in nature and exhibit a broad range of biological activities, making them promising candidates for drug discovery. This compound is a representative member of this class. Accurate NMR spectral assignment is crucial for the unambiguous identification and characterization of such molecules, ensuring the integrity of research findings and facilitating the development of new therapeutic agents.
Predicted ¹H and ¹³C NMR Data
Due to the lack of a publicly available, complete experimental dataset for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally related xanthones reported in the scientific literature. The numbering of the xanthone scaffold used for the assignments is shown in Figure 1.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.80 - 6.95 | d | ~2.0 |
| H-4 | 7.25 - 7.40 | d | ~8.5 |
| H-5 | 7.60 - 7.75 | t | ~8.0 |
| H-6 | 7.15 - 7.30 | d | ~8.0 |
| H-7 | 6.90 - 7.05 | d | ~8.0 |
| 1-OCH₃ | 3.90 - 4.00 | s | - |
| 8-OCH₃ | 3.95 - 4.05 | s | - |
| 2-OH | 5.0 - 6.0 (broad) | s | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 160.0 - 162.0 |
| C-2 | 145.0 - 147.0 |
| C-3 | 115.0 - 117.0 |
| C-4 | 123.0 - 125.0 |
| C-4a | 155.0 - 157.0 |
| C-5 | 133.0 - 135.0 |
| C-6 | 118.0 - 120.0 |
| C-7 | 110.0 - 112.0 |
| C-8 | 158.0 - 160.0 |
| C-8a | 108.0 - 110.0 |
| C-9 (C=O) | 180.0 - 182.0 |
| C-9a | 105.0 - 107.0 |
| C-10a | 148.0 - 150.0 |
| 1-OCH₃ | 55.5 - 56.5 |
| 8-OCH₃ | 56.0 - 57.0 |
Experimental Protocol for NMR Data Acquisition
The following is a standard protocol for acquiring ¹H and ¹³C NMR spectra of xanthone compounds.
3.1. Sample Preparation
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
3.2. NMR Spectrometer Setup
-
Use a high-resolution NMR spectrometer, for instance, a 400 MHz or higher field instrument.
-
Tune and shim the spectrometer to the specific solvent and sample.
-
Set the sample temperature to 298 K (25 °C).
3.3. ¹H NMR Data Acquisition
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Spectral width: 12-16 ppm
-
Pulse width: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16-64 (adjust for desired signal-to-noise ratio)
-
3.4. ¹³C NMR Data Acquisition
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Spectral width: 200-220 ppm
-
Pulse width: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more (adjust for desired signal-to-noise ratio)
-
3.5. Data Processing
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal (0 ppm) for ¹H and the solvent signal for ¹³C (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
Visualizations
The following diagrams illustrate the chemical structure and the workflow for NMR data analysis.
Figure 1: Chemical structure of this compound with IUPAC numbering.
Application Notes and Protocols for In Vitro Antioxidant Assays of 2-Hydroxy-1,8-dimethoxyxanthone
For the attention of: Researchers, scientists, and drug development professionals.
Application Notes
Xanthones are a class of polyphenolic compounds known for their wide range of pharmacological activities, including antioxidant effects.[1][2] The antioxidant capacity of xanthones is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, a mechanism influenced by the number and position of hydroxyl groups on the xanthone (B1684191) scaffold.[3] In vitro assays like DPPH and ABTS are fundamental tools for the initial screening and characterization of the antioxidant potential of novel or synthesized xanthone derivatives such as 2-Hydroxy-1,8-dimethoxyxanthone.
The DPPH assay is a rapid and straightforward method based on the reduction of the stable DPPH free radical, which is purple, to the non-radical, yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.[4][5] The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is proportional to the antioxidant's radical scavenging ability.[6]
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[7][8] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[9] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decrease in absorbance at around 734 nm is quantified.[8][10] This assay is applicable to both hydrophilic and lipophilic antioxidants.
When evaluating this compound, it is crucial to include a positive control, such as ascorbic acid or Trolox, for which the antioxidant activity is well-characterized. The results are typically expressed as the IC50 value, which represents the concentration of the test compound required to scavenge 50% of the free radicals. A lower IC50 value signifies a higher antioxidant potency.[7]
Comparative Antioxidant Activity of Various Xanthones
To provide a reference for the potential antioxidant activity of this compound, the following table summarizes the reported IC50 values for other xanthone derivatives from DPPH and ABTS assays.
| Xanthone Derivative | Assay | IC50 (µM) | Reference |
| 1,3,6,7-Tetrahydroxyxanthone | DPPH | 28.45 | [11] |
| Garcinone E | DPPH | 63.05 | [11] |
| Garcinoxanthone S | DPPH | 68.55 | [11] |
| Compound 1 (a prenylated xanthone) | DPPH | 19.64 | [12] |
| Compound 6 (a prenylated xanthone) | DPPH | 66.88 | [12] |
Note: Lower IC50 values indicate stronger antioxidant activity.
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is adapted from methodologies used for evaluating xanthone compounds.[4][6]
a. Materials and Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or ethanol
-
This compound (test compound)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
b. Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Adjust the absorbance of the solution to approximately 1.0 ± 0.02 at 517 nm using a spectrophotometer.[11]
-
Preparation of Test Compound and Control: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 100 µM). Prepare similar dilutions for the positive control (ascorbic acid or Trolox).
-
Assay:
-
To each well of a 96-well microplate, add 100 µL of the DPPH solution.
-
Add 100 µL of the different concentrations of the test compound or positive control to the respective wells.
-
For the blank, add 100 µL of the solvent instead of the test compound.
-
-
Incubation and Measurement: Incubate the microplate in the dark at room temperature for 30 minutes.[7] Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound or control.
-
Data Analysis: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
ABTS Radical Cation Scavenging Assay
This protocol is based on standard procedures for natural compounds.[5][7][9]
a. Materials and Reagents:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Methanol or ethanol
-
Phosphate-buffered saline (PBS)
-
This compound (test compound)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
b. Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Working ABTS•+ Solution: On the day of the assay, dilute the ABTS•+ stock solution with methanol or PBS to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[7]
-
Preparation of Test Compound and Control: Prepare a stock solution and serial dilutions of this compound and the positive control as described for the DPPH assay.
-
Assay:
-
To each well of a 96-well microplate, add a small volume of the test compound or positive control at different concentrations (e.g., 10 µL).
-
Add a larger volume of the working ABTS•+ solution (e.g., 190 µL) to each well.
-
-
Incubation and Measurement: Incubate the microplate in the dark at room temperature for a specified time (e.g., 30 minutes).[8] Measure the absorbance at 734 nm using a microplate reader.
-
Calculation: Calculate the percentage of ABTS•+ scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (ABTS•+ solution without the test compound) and A_sample is the absorbance in the presence of the test compound.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. iosrjen.org [iosrjen.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy, Stability, and Safety Evaluation of New Polyphenolic Xanthones Towards Identification of Bioactive Compounds to Fight Skin Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. benchchem.com [benchchem.com]
- 12. Prenylated Xanthones from the Bark of Garcinia xanthochymus and Their 1,1-Diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Measuring Anticancer Activity of 2-Hydroxy-1,8-dimethoxyxanthone
Introduction
2-Hydroxy-1,8-dimethoxyxanthone is a member of the xanthone (B1684191) class of organic compounds, which are known for their diverse pharmacological properties.[1] Xanthone derivatives, found in various plants and fungi, have demonstrated a range of biological activities, and are of significant interest in drug discovery, particularly for their potential as anticancer agents.[1][2] The anticancer effects of xanthones are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways involved in tumor progression.[1][3]
This document provides detailed protocols for a panel of essential cell-based assays to evaluate the in vitro anticancer efficacy of this compound. The described assays—MTT for cell viability, Annexin V/PI for apoptosis, and Propidium Iodide for cell cycle analysis—are fundamental tools for researchers, scientists, and drug development professionals to characterize the compound's cytotoxic and cytostatic effects on cancer cell lines.
Data Presentation: Anticancer Activity Profile
The cytotoxic effect of xanthone derivatives can be quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes representative IC50 values for various hydroxyxanthone compounds against several human cancer cell lines, illustrating the potential potency of this class of molecules.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
| 1,3,8-Trihydroxyxanthone | MCF-7 | Breast Cancer | 184 ± 15[2][4] |
| 1,3,8-Trihydroxyxanthone | WiDr | Colorectal Cancer | 254 ± 15[2][4] |
| 1,3,8-Trihydroxyxanthone | HeLa | Cervical Cancer | 277 ± 9[2][4] |
| 1,5,6-Trihydroxyxanthone | WiDr | Colorectal Cancer | 209 ± 4[4] |
| 1,5,6-Trihydroxyxanthone | HeLa | Cervical Cancer | 241 ± 13[4] |
| 1,3,6,8-Tetrahydroxyxanthone | HepG2 | Liver Carcinoma | 9.18[5] |
| Gerontoxanthone C | A549 | Lung Cancer | 9.69[6] |
| Gerontoxanthone C | MCF-7 | Breast Cancer | 14.86[6] |
Mandatory Visualizations
Experimental and Mechanistic Diagrams
The following diagrams illustrate the general experimental workflow for assessing the anticancer compound and a potential signaling pathway for apoptosis induction.
Caption: General workflow for evaluating the anticancer activity of a test compound.
Caption: A potential apoptosis signaling pathway induced by xanthone derivatives.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
Principle The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[7] In viable cells, NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[7] The amount of formazan produced, which is dissolved for measurement, is directly proportional to the number of living cells.[8]
Materials and Reagents
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank).
-
Incubation: Incubate the plate for 24, 48, or 72 hours in a humidified incubator.[9]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7][10]
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C.[7] During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[7]
Data Analysis
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the % Viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC50 value.
Protocol 2: Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
Principle This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells.[11] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[11][12]
Materials and Reagents
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure
-
Cell Preparation: Induce apoptosis by treating cells with this compound at the desired concentration (e.g., IC50 value) for a specific time. Include an untreated control.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS, then centrifuge again and discard the supernatant.
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[13] Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (concentration may vary by kit).
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]
-
Dilution and Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[12] Analyze the samples by flow cytometry as soon as possible, keeping them on ice.[14]
Data Analysis
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant of the flow cytometry plot.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Principle This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA stoichiometrically.[15] By staining fixed and permeabilized cells with PI, the fluorescence intensity measured by flow cytometry is directly proportional to the DNA content, allowing for cell cycle profiling.[15] RNase treatment is necessary as PI can also bind to double-stranded RNA.[16]
Materials and Reagents
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)[15][16]
-
RNase A solution (e.g., 100 µg/mL in PBS)[15]
-
Flow cytometer
Procedure
-
Cell Harvesting: Collect approximately 1 x 10⁶ cells per sample after treatment with this compound.
-
Washing: Wash the cells with PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[15]
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping.[15][17]
-
Incubation for Fixation: Incubate the cells on ice for at least 30 minutes.[17] (Note: Cells can be stored in 70% ethanol at -20°C for several weeks).[16]
-
Rehydration: Centrifuge the fixed cells (a higher speed may be needed) and wash twice with PBS to remove the ethanol.[15][16]
-
RNase Treatment: Resuspend the cell pellet and add 50 µL of RNase A solution to ensure only DNA is stained.[17][18]
-
PI Staining: Add 400 µL of PI staining solution.[15][18] Mix well and incubate at room temperature for 5-10 minutes in the dark.[15]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Record at least 10,000 events and analyze the PI signal on a linear scale.[15]
Data Analysis
-
Generate a histogram of cell counts versus fluorescence intensity.
-
Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
-
Compare the cell cycle distribution of treated cells to untreated controls to identify any cell cycle arrest.
References
- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumour effects of xanthone derivatives and the possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 6. Antiplasmodial and anticancer activities of xanthones isolated from Garcinia bancana Miq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. benchchem.com [benchchem.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. kumc.edu [kumc.edu]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 18. ucl.ac.uk [ucl.ac.uk]
Protocols for the chemical synthesis of 2-Hydroxy-1,8-dimethoxyxanthone derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthones, characterized by their dibenzo-γ-pyrone scaffold, are a class of oxygenated heterocyclic compounds widely found in nature, particularly in higher plants and fungi. These molecules have garnered significant interest from the scientific community due to their broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The planar structure of the xanthone (B1684191) nucleus allows for intercalation with DNA, making it a privileged scaffold in the design of cytotoxic agents for cancer research.
This document provides detailed protocols for the synthesis of 1,3-dihydroxyxanthone, a common precursor for more complex derivatives, and its subsequent methylation to yield 1-hydroxy-3-methoxyxanthone and 1,3-dimethoxyxanthone. These protocols are based on established synthetic methodologies, primarily the Grover, Shah, and Shah reaction, which involves the condensation of a phenolic compound with a salicylic (B10762653) acid derivative. Additionally, a proposed synthetic pathway for the targeted synthesis of 2-Hydroxy-1,8-dimethoxyxanthone is presented to guide further research and development.
Synthesis of 1,3-Dihydroxyxanthone Derivatives
The synthesis of 1,3-dihydroxyxanthone is a foundational procedure in xanthone chemistry, typically achieved by the condensation of phloroglucinol (B13840) and salicylic acid. This reaction can be catalyzed by various agents, with Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) being a common choice.[1][2] Subsequent derivatization, such as selective methylation, allows for the creation of a library of compounds with potentially diverse biological activities.[3]
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dihydroxyxanthone (I)
This protocol details the synthesis of 1,3-dihydroxyxanthone from salicylic acid and phloroglucinol using Eaton's reagent as a catalyst.[1]
-
Materials:
-
Salicylic acid
-
Phloroglucinol
-
Eaton's reagent (7.5% w/w P₂O₅ in methanesulfonic acid)
-
Ice water
-
Three-neck flask equipped with a mechanical stirrer and a reflux condenser
-
Heating mantle
-
-
Procedure:
-
In a three-neck flask, combine salicylic acid (1.0 eq) and phloroglucinol (1.0 eq).
-
Carefully add Eaton's reagent (approx. 5-10 mL per gram of salicylic acid) to the flask while stirring.
-
Heat the reaction mixture to 80°C for 3 hours with continuous stirring.
-
After 3 hours, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice water to precipitate the product.
-
Stir the resulting suspension for 1 hour to ensure complete precipitation.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product in a desiccator for 24 hours.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Protocol 2: Synthesis of 1-Hydroxy-3-methoxyxanthone (II) and 1,3-Dimethoxyxanthone (III)
This protocol describes the methylation of 1,3-dihydroxyxanthone using dimethyl sulfate (B86663) (DMS) and a base. The degree of methylation can be controlled by the stoichiometry of the reagents.
-
Materials:
-
1,3-Dihydroxyxanthone (I)
-
Dimethyl sulfate (DMS)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone (B3395972)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
-
Procedure:
-
To a round-bottom flask, add 1,3-dihydroxyxanthone (1.0 eq), anhydrous potassium carbonate (2.5 eq for full methylation, or ~1.1 eq for preferential mono-methylation at the more acidic 3-position), and anhydrous acetone.
-
Stir the suspension at room temperature for 20 minutes.
-
Add dimethyl sulfate dropwise to the suspension. For the synthesis of 1,3-dimethoxyxanthone (III), use at least 2.2 equivalents of DMS. For the preferential synthesis of 1-hydroxy-3-methoxyxanthone (II), use approximately 1.1 equivalents of DMS.
-
After the addition of DMS, heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to separate the desired methylated xanthone(s).
-
Quantitative Data Summary
The following tables summarize the expected yields and key analytical data for the synthesized xanthone derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| I : 1,3-Dihydroxyxanthone | C₁₃H₈O₄ | 228.20 | 70-85 | 255-258 |
| II : 1-Hydroxy-3-methoxyxanthone | C₁₄H₁₀O₄ | 242.23 | Variable | 171-173 |
| III : 1,3-Dimethoxyxanthone | C₁₅H₁₂O₄ | 256.25 | Variable | 154-156 |
Table 1: Physical and Synthetic Data for Xanthone Derivatives.
| Compound | ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ | ¹³C NMR Chemical Shifts (δ, ppm) |
| I : 1,3-Dihydroxyxanthone | ~12.7 (s, 1H, 1-OH), 8.2-7.3 (m, 4H, Ar-H), 6.4 (d, 1H, H-4), 6.2 (d, 1H, H-2) | ~181.0 (C=O), 166.0 (C-3), 162.0 (C-1), 157.0 (C-4a), 155.0 (C-10a), 134.0 (C-7), 126.0 (C-5), 124.0 (C-6), 121.0 (C-8a), 117.0 (C-8), 108.0 (C-9a), 97.0 (C-2), 92.0 (C-4) |
| II : 1-Hydroxy-3-methoxyxanthone | ~12.8 (s, 1H, 1-OH), 8.2-7.3 (m, 4H, Ar-H), 6.5 (d, 1H, H-4), 6.3 (d, 1H, H-2), 3.9 (s, 3H, 3-OCH₃) | Data for this specific isomer can be inferred from related structures and general substituent effects on xanthone chemical shifts. Key signals would include the methoxy (B1213986) carbon around 55-56 ppm and shifts in the aromatic carbons of the A-ring compared to the dihydroxy precursor. |
| III : 1,3-Dimethoxyxanthone | 8.2-7.3 (m, 4H, Ar-H), 6.6 (d, 1H, H-4), 6.4 (d, 1H, H-2), 3.95 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃) | ~175.0 (C=O), 166.0 (C-3), 161.0 (C-1), 157.0 (C-4a), 156.0 (C-10a), 133.0 (C-7), 126.0 (C-5), 123.0 (C-6), 121.0 (C-8a), 117.0 (C-8), 112.0 (C-9a), 96.0 (C-2), 92.0 (C-4), 56.0 (OCH₃), 55.5 (OCH₃) |
Table 2: NMR Spectroscopic Data for Xanthone Derivatives. Note: Exact chemical shifts can vary based on solvent and instrument. Data is compiled and representative based on typical values for these structures.
Visualized Workflows and Mechanisms
Caption: Synthetic workflow for 1,3-dihydroxyxanthone and its derivatives.
Caption: Mechanism of the Grover, Shah, and Shah xanthone synthesis.
Proposed Synthetic Route for this compound
-
Step 1: Synthesis of 1,8-Dihydroxyxanthone. This can be achieved via the condensation of 2,6-dihydroxybenzoic acid and phenol, followed by cyclization of the resulting benzophenone intermediate.
-
Step 2: Selective Protection of the 1-Hydroxyl Group. The 1-hydroxyl group is chelated to the carbonyl and is less reactive than the 8-hydroxyl group. Selective protection of the 8-hydroxyl group (e.g., as a benzyl (B1604629) ether) might be necessary.
-
Step 3: Ortho-Hydroxylation. Introduction of a hydroxyl group at the 2-position could be attempted via an oxidation-reduction sequence or through a directed ortho-lithiation followed by reaction with an electrophilic oxygen source. This step is challenging and would require significant optimization.
-
Step 4: Methylation. With the 2- and 8-positions now functionalized (one with a protected hydroxyl, one with a new hydroxyl), a methylation reaction (e.g., with dimethyl sulfate) would be performed.
-
Step 5: Deprotection. Removal of the protecting group from the 8-position would yield the target molecule.
This proposed route requires careful control of regioselectivity at each step and serves as a conceptual framework for researchers aiming to synthesize this specific derivative. Each step would need to be optimized based on experimental results.
References
Application Notes & Protocols: 2-Hydroxy-1,8-dimethoxyxanthone as a Chemical Standard in Natural Product Analysis
Introduction
Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold that are abundant in various natural sources, including plants, fungi, and lichens.[1] These compounds have garnered significant attention in medicinal chemistry and drug development due to their wide array of pharmacological activities, such as antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The biological activity of a xanthone (B1684191) is largely dependent on the type, number, and position of its substituent groups.[1]
Accurate identification and quantification of xanthones in complex natural product extracts are crucial for quality control, standardization, and further pharmacological research. 2-Hydroxy-1,8-dimethoxyxanthone serves as a vital chemical standard for this purpose. This document provides detailed application notes and protocols for its use in the analytical laboratory, focusing on High-Performance Liquid Chromatography (HPLC).
Section 1: Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a chemical standard is fundamental for method development and interpretation of analytical data. The properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Structure | C₁₅H₁₂O₅ | (Adapted from[4]) |
| Molecular Formula | C₁₅H₁₂O₅ | (Adapted from[4]) |
| Molecular Weight | 272.26 g/mol | (Calculated) |
| Appearance | Yellow Powder (Typical for Xanthones) | [5] |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO | (General for Xanthones[6]) |
| logP (Octanol/Water) | ~2.5 (Estimated) | (Adapted from[4]) |
Section 2: High-Performance Liquid Chromatography (HPLC) Protocol
Reversed-Phase HPLC (RP-HPLC) is the most common and reliable method for the quantification of xanthones in natural product extracts.[7] This protocol outlines a validated approach for using this compound as an external standard.
Principle This method employs RP-HPLC with a C18 stationary phase to separate this compound from other components in a sample matrix.[7] Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standard solutions of known concentrations.[7] The use of an acidic mobile phase ensures sharp, symmetrical peaks by suppressing the ionization of the hydroxyl group.[7][8]
Instrumentation and Materials
-
HPLC System : Equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
-
Chromatographic Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7]
-
Solvents : HPLC grade acetonitrile, methanol, and water.[6]
-
Reagents : Formic acid or orthophosphoric acid (analytical grade).
-
Standard : this compound (≥98% purity).
Preparation of Standard Solutions
The logical workflow for preparing standard solutions for generating a calibration curve is illustrated below.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Biological activity, quantitative structure-activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2-Dihydroxy-6,8-dimethoxy-xanthone | C15H12O6 | CID 12443163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Xanthones as Inhibitors of Xanthine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of 2-Hydroxy-1,8-dimethoxyxanthone
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Xanthones are a class of naturally occurring polyphenolic compounds found in various plant species. They have garnered significant interest in the scientific community due to their wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] 2-Hydroxy-1,8-dimethoxyxanthone is a specific xanthone (B1684191) derivative whose in vivo characteristics are yet to be fully elucidated. These application notes provide a comprehensive guide for the development of animal models to study the pharmacokinetics, toxicity, and efficacy of this compound. The following protocols are based on established methodologies for similar xanthone derivatives and serve as a foundational framework for initiating in vivo research.
Section 1: Pharmacokinetic Studies
Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. While specific data for this compound is not available, studies on other xanthones, such as α-mangostin, provide a basis for designing these experiments.[4][5][6][7]
Objective: To determine the pharmacokinetic profile of this compound in a rodent model.
Animal Model: Sprague-Dawley rats or C57BL/6 mice are commonly used for pharmacokinetic studies of xanthones.[4][5][6]
Experimental Protocol: Single-Dose Pharmacokinetics
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Compound Formulation: Prepare a formulation of this compound suitable for oral (PO) and intravenous (IV) administration. A common vehicle for xanthones is a suspension in cottonseed oil or a solution containing DMSO, PEG400, and saline.
-
Dosing:
-
Intravenous (IV): Administer a single dose of this compound (e.g., 2 mg/kg) via the tail vein.
-
Oral (PO): Administer a single dose (e.g., 20 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the jugular or saphenous vein at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalytical Method: Develop and validate a sensitive analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of this compound in plasma.[4][8]
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters.
Data Presentation: Representative Pharmacokinetic Parameters
| Parameter | Intravenous (IV) Administration (2 mg/kg) | Oral (PO) Administration (20 mg/kg) |
| T1/2 (h) | 3.5 | 4.0 |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.083 | 1.0 |
| AUC0-t (ng·h/mL) | 2500 | 3200 |
| AUC0-inf (ng·h/mL) | 2600 | 3300 |
| Cl (L/h/kg) | 0.77 | - |
| Vd (L/kg) | 3.0 | - |
| F (%) | - | 12.7 |
Note: The data presented in this table are hypothetical and based on typical values observed for other xanthones like α-mangostin.[4][5] Actual values for this compound will need to be determined experimentally.
Visualization: Pharmacokinetic Study Workflow
Caption: Workflow for a single-dose pharmacokinetic study.
Section 2: Toxicity Studies
Toxicity studies are essential to determine the safety profile of a new compound. Acute and subchronic toxicity studies are standard preliminary assessments.
Objective: To evaluate the potential toxicity of this compound following acute and subchronic oral administration in rats.
Animal Model: Wistar or Sprague-Dawley rats are suitable for toxicity studies.
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)
-
Animal Selection: Use healthy, young adult female rats.
-
Dosing: Administer a single oral dose of this compound to one animal at a starting dose (e.g., 2000 mg/kg).
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing: Based on the outcome, dose the next animal with a lower or higher dose.
-
LD50 Estimation: The LD50 is estimated after testing a sufficient number of animals.
Experimental Protocol: Subchronic (90-Day) Oral Toxicity Study (OECD 408)
-
Animal Groups: Randomly assign male and female rats to a control group and at least three treatment groups (e.g., low, mid, and high dose).
-
Dosing: Administer this compound daily by oral gavage for 90 days. The control group receives the vehicle only.
-
Observations: Monitor clinical signs, body weight, and food consumption regularly.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Histopathology: Conduct a full necropsy and examine organs for gross and microscopic abnormalities.
Data Presentation: Representative Subchronic Toxicity Endpoints
| Parameter | Control | Low Dose (e.g., 10 mg/kg) | Mid Dose (e.g., 50 mg/kg) | High Dose (e.g., 100 mg/kg) |
| Body Weight Gain (g) - Male | 150 ± 15 | 148 ± 12 | 145 ± 14 | 130 ± 18 |
| ALT (U/L) - Female | 35 ± 5 | 36 ± 6 | 40 ± 7 | 55 ± 9 |
| Creatinine (mg/dL) - Male | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.8 ± 0.2 |
| Liver Weight (g) - Female | 8.5 ± 0.8 | 8.6 ± 0.7 | 9.0 ± 0.9 | 10.2 ± 1.1* |
*p < 0.05 compared to control. Data are hypothetical and for illustrative purposes.
Section 3: Efficacy Studies
Based on the known activities of other xanthones, this compound may possess anti-inflammatory or anticancer properties.[9][10]
Anti-inflammatory Activity
Objective: To evaluate the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model.
Animal Model: Wistar rats.
Experimental Protocol:
-
Animal Groups: Divide rats into a control group, a positive control group (e.g., indomethacin), and treatment groups receiving different doses of this compound.
-
Treatment: Administer the test compound or vehicle orally one hour before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for each group.
Data Presentation: Representative Anti-inflammatory Activity
| Treatment Group | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Control (Vehicle) | 0.85 ± 0.07 | - |
| Indomethacin (10 mg/kg) | 0.32 ± 0.04 | 62.4 |
| This compound (25 mg/kg) | 0.65 ± 0.06 | 23.5 |
| This compound (50 mg/kg) | 0.48 ± 0.05* | 43.5 |
*p < 0.05 compared to control. Data are hypothetical.
Visualization: Potential Anti-inflammatory Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway.
Anticancer Activity
Objective: To assess the in vivo anticancer efficacy of this compound in a xenograft mouse model.
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
Experimental Protocol:
-
Cell Culture: Culture a human cancer cell line (e.g., a line sensitive to xanthones in vitro).
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Groups: Randomize mice into a vehicle control group and treatment groups.
-
Treatment: Administer this compound (e.g., daily intraperitoneal injections) for a specified period.
-
Tumor Measurement: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
Data Presentation: Representative Anticancer Efficacy
| Treatment Group | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Control (Vehicle) | 1500 ± 250 | - |
| This compound (20 mg/kg) | 900 ± 180 | 40.0 |
| This compound (40 mg/kg) | 600 ± 150 | 60.0 |
*p < 0.05 compared to control. Data are hypothetical.
Visualization: Xenograft Study Workflow
Caption: Workflow for a xenograft mouse model study.
Disclaimer: The protocols and data provided are intended as a general guide. Researchers must adhere to all applicable institutional and national guidelines for the ethical care and use of laboratory animals. Specific experimental parameters, including dosages and animal models, should be optimized based on preliminary in vitro data and the relevant scientific literature.
References
- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of α-mangostin in rats after intravenous and oral application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic properties of pure xanthones in comparison to a mangosteen fruit extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single dose oral pharmacokinetic profile of α-mangostin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic comparison of five xanthones in rat plasma after oral administration of crude and processed Garcinia hanburyi extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Development of Xanthone Hybrid for Potent Anti-Inflammatory Effects: Synthesis and Evaluation [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: High-Throughput Screening of 2-Hydroxy-1,8-dimethoxyxanthone Against Kinase Panels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthones are a class of naturally occurring polyphenolic compounds found in various plant species. They possess a distinctive tricyclic xanthen-9-one core structure and have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The anticancer effects of many xanthone (B1684191) derivatives are attributed to their ability to modulate the activity of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 2-Hydroxy-1,8-dimethoxyxanthone, a specific xanthone derivative, against a broad panel of protein kinases. These protocols are designed to enable the rapid identification and characterization of the compound's kinase inhibitory profile, providing valuable insights into its mechanism of action and potential as a therapeutic agent.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of this compound against a panel of kinases can be determined using various HTS-compatible assay formats. The following table summarizes hypothetical quantitative data for the compound, illustrating how results from a primary screen and subsequent dose-response analysis would be presented.
Table 1: Inhibitory Activity of this compound against a Panel of Kinases
| Kinase Target | Kinase Family | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) |
| AKT1 | AGC | 85 | 1.2 |
| PI3Kα | Lipid Kinase | 92 | 0.8 |
| mTOR | PI3K-related | 78 | 2.5 |
| MEK1 | MAPK Kinase | 65 | 5.7 |
| ERK2 | MAPK | 58 | 8.1 |
| CDK2 | CMGC | 25 | > 20 |
| SRC | Tyrosine Kinase | 31 | > 20 |
| EGFR | Tyrosine Kinase | 15 | > 20 |
| PKA | AGC | 12 | > 20 |
| CHK1 | CAMK | 45 | 11.3 |
Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting HTS results. Actual values would be determined experimentally.
Experimental Protocols
High-Throughput Primary Kinase Screening
This protocol describes a generic luminescence-based kinase assay suitable for a primary screen in a 384-well format. The assay measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity and, therefore, less inhibition.
Materials:
-
Recombinant human kinases
-
Specific peptide substrates for each kinase
-
Adenosine 5'-triphosphate (ATP)
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
-
This compound (dissolved in DMSO)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
384-well white, opaque-bottom assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Dispense 50 nL of this compound in DMSO (at various concentrations) or DMSO alone (for controls) into the wells of a 384-well plate.
-
Kinase/Substrate Addition: Prepare a master mix containing the specific kinase and its corresponding substrate in assay buffer. Add 5 µL of this master mix to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-kinase interaction.
-
Reaction Initiation: Prepare an ATP solution in assay buffer. Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for each specific kinase.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Add 10 µL of the luminescent kinase assay reagent to each well to stop the reaction and generate a luminescent signal.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the signal.
-
Data Acquisition: Measure the luminescence intensity using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each well relative to the high (no enzyme) and low (DMSO vehicle) controls.
IC50 Determination (Dose-Response Assay)
For kinases showing significant inhibition in the primary screen, a dose-response assay is performed to determine the half-maximal inhibitory concentration (IC50).
Procedure:
-
Prepare a serial dilution of this compound in DMSO, typically covering a range from 100 µM to 1 nM.
-
Follow the same procedure as the primary screen, using the serially diluted compound.
-
Plot the percent inhibition as a function of the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagrams
The inhibitory profile of this compound suggests a potential impact on key cancer-related signaling pathways.
Application Notes and Protocols for the Isolation of 2-Hydroxy-1,8-dimethoxyxanthone from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 2-Hydroxy-1,8-dimethoxyxanthone
Xanthones are a class of naturally occurring polyphenolic compounds characterized by a dibenzo-γ-pyrone backbone. They are predominantly found in a limited number of higher plant families, including Clusiaceae, Gentianaceae, and Polygalaceae. These compounds have garnered significant interest in the field of drug discovery due to their wide range of pharmacological properties, which include antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.
This compound is a specific xanthone (B1684191) derivative that has been reported in plant species such as Halenia elliptica, a plant used in traditional Tibetan medicine. The substitution pattern of hydroxyl and methoxy (B1213986) groups on the xanthone core is crucial in determining its biological activity. The isolation and purification of individual xanthones from complex plant extracts are essential for their structural elucidation and subsequent investigation of their therapeutic potential. Column chromatography is a fundamental and widely used technique for the separation of these compounds.
Experimental Protocols
This section details the protocol for the isolation of this compound from plant material, using Halenia elliptica as a representative source.
Plant Material Collection and Preparation
-
Collection: The whole plant of Halenia elliptica should be collected and authenticated by a plant taxonomist.
-
Drying: The plant material is air-dried in the shade at room temperature to prevent the degradation of thermolabile compounds.
-
Grinding: The dried plant material is ground into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.
Preparation of Crude Plant Extract
-
Maceration: The powdered plant material (e.g., 1 kg) is subjected to exhaustive extraction by maceration with 95% ethanol (B145695) (e.g., 3 x 5 L) at room temperature for 72 hours with occasional shaking.
-
Filtration and Concentration: The ethanol extracts are filtered and combined. The solvent is then removed under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude ethanol extract.
Solvent-Solvent Partitioning of the Crude Extract
-
The crude ethanol extract is suspended in a mixture of methanol (B129727) and water (e.g., 9:1 v/v).
-
The suspension is then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to fractionate the extract based on the polarity of its constituents.
-
The resulting fractions (n-hexane, chloroform, ethyl acetate, and remaining aqueous fractions) are concentrated using a rotary evaporator. The xanthone compounds are typically expected to be concentrated in the chloroform and ethyl acetate fractions.
Isolation by Column Chromatography
This protocol outlines a general procedure for the purification of xanthones using silica (B1680970) gel column chromatography.
-
Column Preparation:
-
A glass column of appropriate dimensions is selected.
-
A small plug of cotton wool is placed at the bottom of the column.
-
A slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane) is prepared and carefully poured into the column, ensuring even packing without air bubbles.
-
A layer of sand is added to the top of the silica gel bed to prevent disturbance upon sample loading.
-
The column is equilibrated by passing several column volumes of the initial mobile phase through it.
-
-
Sample Loading:
-
The dried ethyl acetate fraction (which is expected to be rich in xanthones) is adsorbed onto a small amount of silica gel.
-
The solvent is evaporated to obtain a free-flowing powder.
-
This powder is then carefully loaded onto the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Elution is initiated with a non-polar solvent (e.g., n-hexane) and the polarity of the mobile phase is gradually increased by adding a more polar solvent (e.g., ethyl acetate or acetone) in a stepwise gradient.
-
Fractions of a consistent volume (e.g., 20-25 mL) are collected sequentially.
-
-
Monitoring of Fractions:
-
The collected fractions are monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
-
The TLC plates are visualized under UV light (at 254 nm and 365 nm) and/or by spraying with an appropriate reagent (e.g., 10% H₂SO₄ in ethanol followed by heating) to identify the fractions containing the compounds of interest.
-
Fractions with similar TLC profiles are pooled together.
-
-
Further Purification (if necessary):
-
The pooled fractions containing the target compound may require further purification using repeated column chromatography, preparative TLC, or Sephadex LH-20 column chromatography with a suitable solvent system (e.g., methanol) to yield the pure this compound.
-
Data Presentation
As previously mentioned, comprehensive and publicly available spectral data for this compound is limited. Therefore, the following table presents the characteristic spectral data for a structurally similar and well-documented xanthone, 1,8-dihydroxy-3,5-dimethoxy xanthone , for illustrative purposes.
| Parameter | Value |
| Molecular Formula | C₁₅H₁₂O₆ |
| Molecular Weight | 288.25 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | ~202°C |
| UV-Vis (λmax, MeOH) | 245, 260, 310, 375 nm |
| IR (KBr, cm⁻¹) | 3856-3630 (O-H), 1662 (C=O, chelated), 1637, 1578, 1283, 1163 |
| ¹H-NMR (400 MHz, DMSO-d₆, δ ppm) | 13.46 (1H, s, 1-OH), 13.14 (1H, s, 8-OH), 7.22 (1H, d, J=8.8 Hz, H-6), 6.71 (1H, d, J=8.8 Hz, H-7), 6.54 (1H, d, J=2.2 Hz, H-4), 6.35 (1H, d, J=2.2 Hz, H-2), 3.96 (3H, s, 5-OCH₃), 3.89 (3H, s, 3-OCH₃) |
| ¹³C-NMR (100 MHz, DMSO-d₆, δ ppm) | 182.5 (C-9), 162.0 (C-8), 161.5 (C-1), 155.0 (C-4a), 154.5 (C-5a), 148.0 (C-3), 145.0 (C-5), 115.0 (C-6), 109.0 (C-8a), 108.6 (C-7), 104.6 (C-9a), 98.6 (C-2), 93.5 (C-4), 57.4 (5-OCH₃), 56.0 (3-OCH₃) |
| Mass Spectrum (FAB-MS, m/z) | 289 [M+H]⁺ |
Mandatory Visualizations
Experimental Workflow
Troubleshooting & Optimization
Improving the solubility of 2-Hydroxy-1,8-dimethoxyxanthone for in vitro assays
Welcome to the technical support center for 2-Hydroxy-1,8-dimethoxyxanthone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound for in vitro assays and to offer troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow related to the solubility of this compound.
Q1: I am having difficulty dissolving this compound in my aqueous assay buffer. What are the recommended solvents?
A1: Like many xanthone (B1684191) derivatives, this compound is expected to have low aqueous solubility. The recommended starting solvent for creating a stock solution is dimethyl sulfoxide (B87167) (DMSO). Other polar aprotic solvents may also be effective, but DMSO is a common choice for in vitro assays due to its high solubilizing power and compatibility with most cell-based and biochemical assays at low final concentrations.
Q2: What is the maximum recommended final concentration of DMSO in my in vitro assay?
A2: To avoid solvent-induced artifacts or cytotoxicity, the final concentration of DMSO in your assay should be kept as low as possible, typically not exceeding 0.5%. It is crucial to include a vehicle control (media or buffer with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q3: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution. Here are several strategies to mitigate precipitation:
-
Optimize the Dilution Process:
-
Pre-warm the medium: Ensure your cell culture medium or assay buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound stock solution.
-
Rapid mixing: Add the stock solution to the medium while gently vortexing or swirling to ensure rapid and even dispersion. This prevents the formation of localized high concentrations of the compound that are more prone to precipitation.
-
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in the aqueous medium. This gradual reduction in solvent concentration can help maintain solubility.
-
Lower the Final Concentration: The most straightforward approach is to work with lower final concentrations of this compound in your assay. Determine the lowest effective concentration for your experimental goals.
-
Use of Serum: If your experimental design allows, the presence of serum (e.g., fetal bovine serum) in the cell culture medium can help to stabilize hydrophobic compounds and prevent precipitation.
Q4: I am still observing poor solubility. Are there other methods to enhance the solubility of this compound?
A4: Yes, several formulation strategies can be employed to improve the solubility of poorly soluble compounds for in vitro studies. These methods often require more development but can be very effective:
-
Use of Solubilizing Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to aid in solubilization. However, their potential effects on the assay system must be carefully evaluated.
-
-
Lipid-Based Formulations: For some applications, formulating the compound in a lipid-based system, such as a nanoemulsion, can significantly enhance its delivery and solubility in an aqueous environment.[1]
Quantitative Data Presentation
As specific experimental solubility data for this compound is not widely available, we provide a template for you to record your own experimental findings. This will help in maintaining consistency and comparability across your experiments.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Maximum Soluble Concentration (mM) | Observations |
| DMSO | 25 | Enter your data | e.g., Clear solution, slight warming needed |
| Ethanol | 25 | Enter your data | e.g., Precipitates upon standing |
| PBS (pH 7.4) | 37 | Enter your data | e.g., Insoluble |
| Cell Culture Medium + 10% FBS | 37 | Enter your data | e.g., Stable at X µM for Y hours |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a general method for determining the solubility of this compound in a solvent of choice.
Materials:
-
This compound powder
-
Solvent of choice (e.g., DMSO, Ethanol, PBS)
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge
-
Spectrophotometer or HPLC system
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh a small amount of this compound into a series of vials.
-
Add an increasing volume of the chosen solvent to each vial to create a range of concentrations.
-
-
Equilibration:
-
Cap the vials tightly.
-
Vortex the vials vigorously for 1-2 minutes.
-
If necessary, sonicate the vials for 10-15 minutes to aid in dissolution.
-
Place the vials on a rotator or shaker at a constant temperature (e.g., 25°C or 37°C) for 24 hours to allow the solution to reach equilibrium.
-
-
Separation of Undissolved Solid:
-
After equilibration, visually inspect the vials for any undissolved solid.
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet any remaining solid.
-
-
Quantification of Soluble Compound:
-
Carefully collect the supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant.
-
Determine the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a distinct absorbance peak) or HPLC.
-
The highest concentration at which no solid is visible and the solution is clear is considered the solubility limit.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Hypothesized Signaling Pathways
Based on the known biological activities of structurally similar xanthone compounds, the following signaling pathways are potential targets for this compound. These are hypothesized pathways and require experimental validation for this specific compound.
Caption: Hypothesized modulation of MAPK and Wnt/β-catenin signaling pathways.
References
Stability of 2-Hydroxy-1,8-dimethoxyxanthone in different solvent systems
This technical support center provides guidance and troubleshooting for researchers working with xanthones, with a focus on stability in various solvent systems. While specific experimental data for 2-Hydroxy-1,8-dimethoxyxanthone is limited in the public domain, the following information, based on studies of related xanthone (B1684191) compounds, offers valuable insights and protocols for your experiments.
Frequently Asked Questions (FAQs)
Q1: My xanthone compound appears to be degrading in solution. What are the common factors that affect stability?
A1: The stability of xanthones in solution can be influenced by several factors, including:
-
pH: Many xanthones exhibit pH-dependent stability. For instance, 1,2-dihydroxyxanthone has been shown to be more stable in the pH range of human skin (4.5 to 6.0).[1] Extreme pH conditions (acidic or alkaline) can lead to hydrolysis or other degradation pathways.[2]
-
Solvent Polarity: The choice of solvent is critical. Xanthones, which are polyphenolic compounds, have varying solubility in solvents of different polarities.[3] Using a solvent in which the compound is not fully soluble can lead to precipitation and apparent loss of concentration.
-
Light Exposure: Photodegradation can be a significant issue for light-sensitive compounds. It is advisable to protect solutions from light, especially during long-term storage.[2]
-
Temperature: Elevated temperatures can accelerate degradation.[2][4] For long-term storage, lower temperatures are generally recommended.[2]
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the phenolic groups present in many xanthones.[2] Using de-gassed solvents or storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Q2: What is the best solvent to dissolve and store my this compound?
Q3: I am observing unexpected peaks in my HPLC analysis. What could be the cause?
A3: Unexpected peaks in an HPLC chromatogram can indicate several issues:
-
Degradation Products: The new peaks may correspond to products formed from the degradation of your xanthone. Performing a forced degradation study can help identify these potential degradants.[2]
-
Impurities: The starting material may contain impurities. Always check the certificate of analysis for your compound.
-
Contamination: Contamination can be introduced from solvents, vials, or the HPLC system itself. Running a blank (solvent only) can help identify any background peaks.[2]
Q4: How can I improve the aqueous solubility of my xanthone?
A4: Poor water solubility is a common challenge with xanthones.[6] Several strategies can be employed to enhance aqueous solubility:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, DMSO) can improve solubility.[6]
-
pH Adjustment: For xanthones with ionizable groups, adjusting the pH of the solution can increase solubility.[6]
-
Formulation Strategies: Techniques such as creating nanoemulsions or encapsulating the compound in systems like PLGA nanoparticles can significantly improve aqueous dispersibility and stability.[7][8]
-
Glycosylation: The addition of a sugar moiety (glycosylation) to the xanthone structure is a natural and synthetic strategy to increase water solubility.[9]
Data on Xanthone Stability
The following tables summarize stability data for related xanthone compounds, which can serve as a reference for designing your experiments.
Table 1: Stability of a Xanthone Nanoemulsion Under Different Storage Conditions [8]
| Condition | Duration | Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) |
| Heating at 40-100 °C | 0.5 - 2.0 h | Slight change | Slight change | Slight change |
| Storage at 4 °C | 90 days | Slight change | Slight change | Slight change |
Table 2: Impact of Storage Conditions on General Phenolic Compounds [2]
| Storage Condition | Impact on Phenolic Content |
| 23°C without sunlight | Highest stability |
| 23°C with sunlight | Significant decrease |
| 40°C | Notable decrease |
| 4°C under anaerobic conditions | Good preservation |
Experimental Protocols
Protocol 1: Forced Degradation Study [2]
This protocol is designed to intentionally degrade the xanthone sample under various stress conditions to identify potential degradation products and pathways.
-
Acid Hydrolysis:
-
Dissolve the xanthone in a suitable solvent.
-
Add 0.1 M to 1.0 M hydrochloric acid.
-
Incubate at room temperature or elevate to 50-60°C if no degradation is observed.
-
At specified time points, withdraw an aliquot and neutralize it before analysis by HPLC.
-
-
Base Hydrolysis:
-
Dissolve the xanthone in a suitable solvent.
-
Add 0.1 M to 1.0 M sodium hydroxide.
-
Follow the same incubation and neutralization steps as for acid hydrolysis.
-
-
Oxidative Degradation:
-
Dissolve the xanthone in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3-30%).
-
Incubate at room temperature and analyze at various time points.
-
-
Photostability:
-
Prepare a solution of the xanthone and place it in a photostability chamber.
-
Expose the sample to a controlled light source (e.g., UV or fluorescent).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples at various time points.
-
-
Thermal Degradation:
-
Place a solid sample of the xanthone in a temperature-controlled oven.
-
Expose to elevated temperatures (e.g., 60°C, 80°C).
-
At specified time points, dissolve a portion of the sample and analyze.
-
Protocol 2: Long-Term Stability Testing [2]
This protocol assesses the stability of the xanthone under recommended storage conditions over an extended period.
-
Sample Preparation: Prepare multiple, identical samples of the xanthone solution in the desired solvent system and concentration.
-
Storage: Store the samples under the intended long-term storage conditions (e.g., 4°C in the dark, -20°C).
-
Time Points: Establish a schedule for analysis (e.g., 0, 1, 3, 6, 12 months).
-
Analysis: At each time point, analyze a sample for purity and concentration using a validated HPLC method.
-
Data Evaluation: Compare the results over time to the initial (time 0) sample to determine the rate of degradation, if any.
Visualizations
Caption: Experimental workflow for assessing the stability of a xanthone compound.
References
- 1. Efficacy, Stability, and Safety Evaluation of New Polyphenolic Xanthones Towards Identification of Bioactive Compounds to Fight Skin Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.iium.edu.my [journals.iium.edu.my]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Optimization of extraction parameters for maximizing 2-Hydroxy-1,8-dimethoxyxanthone yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 2-Hydroxy-1,8-dimethoxyxanthone.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing the extraction of this compound?
A1: The most critical parameters influencing the extraction yield of xanthones, including this compound, are the choice of solvent, extraction temperature, extraction time, and the solvent-to-solid ratio. The interplay of these factors determines the efficiency and selectivity of the extraction process.
Q2: Which solvent system is most effective for extracting this compound?
A2: While specific solubility data for this compound is limited, xanthones, in general, are moderately polar compounds. Solvents like ethanol (B145695), acetone (B3395972), and methanol (B129727) have shown high efficacy in extracting total xanthones from plant matrices.[1][2] Based on the structure of this compound, which contains both hydroxyl and methoxy (B1213986) groups, a solvent with moderate polarity is recommended as a starting point. A mixture of ethanol and water can also be effective, as the polarity can be adjusted.
Q3: What is the recommended temperature range for the extraction?
A3: Elevated temperatures generally increase the solubility and diffusion rate of the target compound, leading to higher yields. For methods like subcritical water extraction, temperatures between 160°C and 180°C have been shown to significantly increase xanthone (B1684191) yield.[3] However, for conventional solvent extraction, a more moderate temperature range of 40-60°C is often used to prevent the degradation of thermolabile compounds. It is crucial to conduct stability studies for this compound at higher temperatures.
Q4: How does the extraction time affect the yield of this compound?
A4: The optimal extraction time depends on the chosen extraction method and other parameters. For maceration, longer extraction times (e.g., 24-48 hours) can lead to higher yields of total xanthones.[1][2] However, for more advanced methods like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE), the extraction time can be significantly reduced to minutes.[4][5] Prolonged exposure to high temperatures or certain solvents might lead to compound degradation, so it is essential to determine the optimal time through kinetic studies.
Q5: What is a suitable solvent-to-solid ratio for efficient extraction?
A5: A higher solvent-to-solid ratio generally leads to a better extraction yield by increasing the concentration gradient between the solid matrix and the solvent. Ratios ranging from 10:1 to 30:1 (mL of solvent to g of plant material) are commonly reported for xanthone extraction.[6] However, using an excessively large volume of solvent can be costly and increase the downstream processing time for solvent removal.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inappropriate solvent selection. | Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, and their aqueous mixtures) to find the optimal one for your target compound. |
| Suboptimal extraction temperature. | Optimize the temperature for your chosen extraction method. For conventional methods, try a range of 40-60°C. For advanced methods, consult relevant literature for typical operating ranges. | |
| Insufficient extraction time. | Perform a time-course study to determine the point at which the yield plateaus. | |
| Inadequate solvent-to-solid ratio. | Experiment with different ratios (e.g., 10:1, 20:1, 30:1 mL/g) to ensure the solvent is not saturated. | |
| Presence of Impurities in the Extract | Low selectivity of the solvent. | Consider using a more selective solvent or a multi-step extraction process. A preliminary extraction with a non-polar solvent like hexane (B92381) can remove non-polar impurities before extracting the target xanthone with a more polar solvent. |
| Degradation of the target compound. | Reduce the extraction temperature or time. Consider using an inert atmosphere (e.g., nitrogen) to prevent oxidation. | |
| Difficulty in Removing the Solvent | High boiling point of the solvent. | Use a rotary evaporator under reduced pressure to facilitate solvent removal at a lower temperature. |
| Inconsistent Results | Inhomogeneity of the plant material. | Ensure the plant material is finely ground and well-mixed to ensure consistency between batches. |
| Fluctuations in experimental conditions. | Maintain precise control over all extraction parameters (temperature, time, solvent ratio, etc.). |
Data Presentation
Table 1: Effect of Different Solvents on Total Xanthone Yield (Maceration)
| Solvent | Polarity Index | Total Xanthone Yield (mg/g dry weight) at 24h | Total Xanthone Yield (mg/g dry weight) at 48h |
| Hexane | 0.1 | Low | Low |
| Ethyl Acetate | 4.4 | Moderate | Moderate |
| Acetone | 5.1 | High | Very High |
| Ethanol | 5.2 | High | High |
| Methanol | 5.1 | High | High |
| Water | 10.2 | Very Low | Very Low |
Note: This table summarizes general findings for total xanthone extraction from mangosteen pericarp and should be used as a guideline for selecting solvents for this compound extraction.[1][2]
Table 2: Comparison of Different Extraction Methods for Total Xanthones
| Extraction Method | Typical Temperature | Typical Time | Relative Yield | Advantages | Disadvantages |
| Maceration | Room Temperature | 24 - 48 h | Moderate | Simple, low cost | Time-consuming, large solvent volume |
| Soxhlet Extraction | Boiling point of solvent | 6 - 24 h | High | Efficient for exhaustive extraction | Thermolabile compounds may degrade |
| Ultrasonic-Assisted Extraction (UAE) | 30 - 60 °C | 15 - 60 min | High | Fast, reduced solvent consumption | Localized heating may occur |
| Microwave-Assisted Extraction (MAE) | 50 - 100 °C | 1 - 5 min | Very High | Very fast, highly efficient | Requires specialized equipment |
| Subcritical Water Extraction | 120 - 180 °C | 30 - 150 min | High | Green solvent (water) | High pressure and temperature required |
Note: This table provides a general comparison of common extraction techniques for xanthones.[3][4][6]
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material: Dry the plant material at 40-50°C and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 200 mL of 80% ethanol (solvent-to-solid ratio of 20:1 mL/g).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic frequency to 40 kHz and the temperature to 50°C.
-
Sonicate for 30 minutes.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of the extraction solvent.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator at 50°C under reduced pressure to obtain the crude extract.
-
-
Analysis:
-
Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).
-
Analyze the concentration of this compound using a validated analytical method such as HPLC-UV.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Preparation of Plant Material: Prepare the plant material as described in Protocol 1.
-
Extraction:
-
Weigh 1 g of the powdered plant material and place it in a microwave extraction vessel.
-
Add 25 mL of acetone (solvent-to-solid ratio of 25:1 mL/g).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 400 W and the extraction time to 3 minutes.
-
-
Filtration and Concentration:
-
After cooling, open the vessel and filter the extract.
-
Concentrate the solvent as described in Protocol 1.
-
-
Analysis:
-
Analyze the extract for this compound content as described in Protocol 1.
-
Mandatory Visualization
Caption: Experimental workflow for the extraction of this compound.
Caption: Logical troubleshooting flow for optimizing extraction yield.
References
Overcoming challenges in the purification of 2-Hydroxy-1,8-dimethoxyxanthone
Welcome to the technical support center for the purification of 2-Hydroxy-1,8-dimethoxyxanthone. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Column Chromatography | Inappropriate Solvent System: The polarity of the mobile phase may be too high or too low, causing the compound to either elute too quickly with impurities or not elute at all. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC). Test a range of solvent systems with varying polarities (e.g., hexane-ethyl acetate (B1210297), dichloromethane-methanol).2. Employ Gradient Elution. Start with a low polarity mobile phase and gradually increase the polarity to effectively separate the target compound from impurities. |
| Compound Precipitation on the Column: The chosen solvent may not be strong enough to keep the compound fully dissolved, leading to precipitation on the silica (B1680970) gel. | 1. Assess the solubility of the crude material in the initial mobile phase. 2. Introduce a stronger, more polar solvent at the beginning of the purification or use a co-solvent system to improve solubility. | |
| Co-elution of Impurities | Structurally Similar Impurities: Byproducts from the synthesis, such as isomers or compounds with similar functional groups, can have similar retention times. | 1. Utilize a different stationary phase. If using silica gel, consider switching to alumina (B75360) or a reverse-phase C18 column.2. Employ High-Performance Liquid Chromatography (HPLC) for higher resolution. A C18 column with a methanol-water or acetonitrile-water gradient is often effective for xanthone (B1684191) separation.[1][2][3] |
| Poor Crystallization or Oily Product | Presence of Residual Solvents or Impurities: Even small amounts of contaminants can inhibit crystal formation. | 1. Re-purify the compound using a different chromatographic technique. 2. Attempt recrystallization from a variety of solvent systems. Test small aliquots in different solvents (e.g., methanol, ethanol, acetone, ethyl acetate) and solvent mixtures to find the optimal conditions.3. Use a seed crystal to induce crystallization if one is available. |
| Compound Degradation During Purification | Sensitivity to pH or Light: The hydroxyl group on the xanthone scaffold can be sensitive to acidic or basic conditions, and some xanthones are light-sensitive. | 1. Maintain a neutral pH during extraction and chromatography. 2. Protect the sample from direct light by using amber glassware or covering the chromatography column with aluminum foil. |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should be aware of during purification?
While specific experimental data for this compound is limited, we can infer its properties from structurally similar compounds. The presence of a hydroxyl group and two methoxy (B1213986) groups on the xanthone core suggests that it is a moderately polar molecule. The hydroxyl group can participate in hydrogen bonding, which will influence its solubility and interaction with chromatographic stationary phases.
Physicochemical Properties of a Structurally Similar Xanthone (1,2-dihydroxy-6,8-dimethoxyxanthone)
| Property | Value |
| Molecular Weight | 288.25 g/mol |
| XLogP3 | 2.7 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 2 |
Data sourced from PubChem CID 12443163 for a related compound and should be used as an estimation.[4]
Q2: What are the most common impurities I might encounter?
Common impurities can arise from the starting materials or side reactions during synthesis. If a Friedel-Crafts reaction involving a substituted salicylic (B10762653) acid and a dimethoxybenzene derivative is used, potential impurities could include:
-
Unreacted starting materials.
-
Isomeric products with different substitution patterns.
-
Poly-alkylated or demethylated byproducts.
Q3: Which chromatographic techniques are most effective for purifying this compound?
A multi-step chromatographic approach is often necessary to achieve high purity.
-
Silica Gel Column Chromatography: This is a good initial step for removing major impurities. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate or dichloromethane (B109758)/methanol) is recommended.
-
Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is effective for removing polymeric impurities and smaller molecules. Methanol is a common solvent for this technique.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving the highest purity, reverse-phase HPLC (RP-HPLC) is the method of choice. A C18 column with a methanol-water or acetonitrile-water gradient is typically used.[1][2][3]
Q4: How can I monitor the purity of my fractions?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of your column chromatography and to check the purity of your fractions. Use the same solvent system as your column or a slightly more polar one to get good separation. Visualize the spots under UV light (254 nm and 365 nm).
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is the gold standard for assessing the final purity of your compound. A C18 column with UV detection is a standard setup.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified compound and identify any remaining impurities.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your compound.
Experimental Protocols
Protocol 1: General Silica Gel Column Chromatography for Initial Purification
-
Preparation of the Column:
-
Choose an appropriately sized glass column.
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack evenly. Drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent.
-
Carefully load the sample onto the top of the prepared column.
-
-
Elution:
-
Begin eluting with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol). A typical gradient might be from 100% hexane (B92381) to 50:50 hexane:ethyl acetate.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the desired compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Protocol 2: Reverse-Phase HPLC for Final Purification
-
Instrumentation:
-
A preparative HPLC system with a UV detector.
-
A C18 reverse-phase column.
-
-
Mobile Phase Preparation:
-
Prepare two mobile phases:
-
Solvent A: Water (HPLC grade)
-
Solvent B: Methanol or Acetonitrile (HPLC grade)
-
-
Degas both solvents before use.
-
-
Sample Preparation:
-
Dissolve the partially purified compound in a minimal amount of the initial mobile phase composition or a suitable solvent like methanol.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: Dependent on the column diameter, typically 5-20 mL/min for preparative columns.
-
Detection Wavelength: Monitor at a wavelength where the compound has strong absorbance (e.g., determined by UV-Vis spectroscopy, likely around 254 nm and 320 nm for xanthones).
-
Gradient Program: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B. For example:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B
-
35-40 min: 30% B
-
-
Inject the sample and collect fractions corresponding to the peak of the target compound.
-
-
Post-Purification:
-
Combine the pure fractions.
-
Remove the organic solvent (methanol or acetonitrile) by rotary evaporation.
-
If the compound is in water, it may be necessary to lyophilize or extract it into an organic solvent.
-
Visualizations
References
- 1. [PDF] A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1,2-Dihydroxy-6,8-dimethoxy-xanthone | C15H12O6 | CID 12443163 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Xanthones by Reverse-Phase HPLC
Welcome to the technical support center for the quantification of xanthones by reverse-phase High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing or fronting) in xanthone (B1684191) analysis?
A1: Poor peak shape is a frequent issue in the HPLC analysis of xanthones.
-
Peak Tailing: This is often caused by secondary interactions between the xanthone analytes and the stationary phase.[1][2][3] Common culprits include:
-
Silanol (B1196071) Interactions: Free silanol groups on the silica-based C18 column can interact with polar functional groups on the xanthone molecule, leading to tailing.[3]
-
Mobile Phase pH: An inappropriate mobile phase pH can cause the ionization of silanol groups, increasing their interaction with the analytes.
-
Column Contamination: Buildup of matrix components on the column can create active sites that cause tailing.[4]
-
Column Overload: Injecting a sample that is too concentrated can lead to asymmetrical peaks.[3]
-
-
Peak Fronting: This is less common but can occur due to:
-
Sample Overload: Injecting too large a volume of a highly concentrated sample.
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase.
-
Column Collapse: A drastic change in mobile phase composition or pressure can damage the column bed.
-
Q2: My retention times are shifting between injections. What could be the cause?
A2: Fluctuating retention times can compromise the reliability of your quantitative data. Potential causes include:
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence.[1]
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, such as inaccurate composition or pH, can lead to drift.[1]
-
Pump Performance: A malfunctioning pump, worn seals, or leaks in the system can cause an inconsistent flow rate.[1]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. A column oven is recommended for stable temperatures.[5]
Q3: I am observing low sensitivity or small peak areas for my xanthone standards. What should I do?
A3: Low sensitivity can be due to several factors:
-
Incorrect Detection Wavelength: Ensure the UV detector is set to the absorbance maximum (λmax) of the specific xanthone you are analyzing. Xanthones typically have strong absorbance between 240-320 nm.[6]
-
Sample Degradation: Xanthones can be sensitive to light and temperature. Ensure proper storage of standards and samples.
-
Injection Volume: A small injection volume may result in small peaks. Consider increasing the injection volume if within the linear range of the method.
-
Detector Malfunction: Check the detector lamp's age and performance.
Q4: How do I deal with matrix effects from complex samples like plant extracts or plasma?
A4: Matrix effects can significantly impact the accuracy of quantification by either enhancing or suppressing the analyte signal.[7] Strategies to mitigate matrix effects include:
-
Effective Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering components.
-
Use of an Internal Standard (IS): An ideal internal standard should be structurally similar to the analyte and have a similar retention time, but be well-resolved from it. The IS helps to correct for variations in sample preparation and injection volume.[7]
-
Matrix-Matched Calibration Curves: Prepare calibration standards in a blank matrix that is free of the analyte to compensate for matrix effects.
Troubleshooting Guides
Guide 1: Poor Peak Resolution
Problem: Co-eluting or overlapping peaks of different xanthones.
| Possible Cause | Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase gradient or isocratic composition. For xanthones, a common mobile phase is a gradient of acetonitrile (B52724) or methanol (B129727) with water containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.[6][8][9] |
| Incorrect Column Chemistry | Ensure you are using a suitable column. A C18 column is the most common choice for xanthone separation.[6][10][11] For closely related isomers, a high-resolution column with a smaller particle size (e.g., <3 µm) may be necessary. |
| Flow Rate Too High | Reduce the flow rate to allow for better separation. |
| Temperature Not Optimized | Optimize the column temperature. Higher temperatures can sometimes improve resolution by reducing mobile phase viscosity. |
Guide 2: Baseline Noise or Drift
Problem: Unstable baseline, which can affect integration and accuracy.
| Possible Cause | Solution |
| Contaminated Mobile Phase | Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter and degas the mobile phase before use.[4] |
| Air Bubbles in the System | Degas the mobile phase and prime the pump to remove any air bubbles.[4] |
| Detector Lamp Issue | The lamp may be nearing the end of its life. Check the lamp's energy output and replace if necessary. |
| Column Bleed | This can occur with new columns or at high temperatures. Condition the column according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: General Sample Preparation for Xanthones from Plant Material
This protocol provides a general guideline for extracting xanthones from dried plant material, such as mangosteen pericarp.[9]
-
Grinding: Grind the dried plant material into a fine powder to increase the surface area for extraction.
-
Extraction Solvent Selection: Common solvents for xanthone extraction include methanol, ethanol, and acetone (B3395972).[6][12][13] An 80:20 mixture of acetone and water has been shown to be effective.[6][13]
-
Extraction Method:
-
Maceration: Soak the powdered plant material in the chosen solvent for 24-72 hours with occasional shaking.[9]
-
Sonication: Suspend the powder in the solvent and place it in an ultrasonic bath for 30-60 minutes.
-
Accelerated Solvent Extraction (ASE): A more advanced and faster technique using elevated temperature and pressure.[14]
-
-
Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injecting it into the HPLC system.[9]
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range of your method.
Protocol 2: Standard Reverse-Phase HPLC Method for Xanthone Quantification
This is a starting point for developing a quantitative HPLC method. Optimization will be required based on the specific xanthones and matrix.
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.[5]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase:
-
Gradient Elution: A typical gradient might start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over 20-30 minutes to elute the xanthones. For example, 65-90% Methanol in 0.1% formic acid over 30 minutes.[6]
-
Column Temperature: 30°C.[5]
-
Detection Wavelength: Set according to the λmax of the target xanthone(s), often around 254 nm, 316 nm, or 320 nm.[6]
-
Injection Volume: 10-20 µL.
Quantitative Data Summary
The following table summarizes typical validation parameters for HPLC methods used in xanthone quantification.
| Parameter | α-Mangostin | γ-Mangostin | Gartanin | Reference |
| Linear Range (µg/mL) | 0.4 - 2.5 | 1.0 - 5.8 (as 3-MeOXAN) | 80 - 200 | [9][10] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | 0.9918 | [9][10] |
| LOD (µg/mL) | ~0.06 - 0.1 | ~0.06 - 0.12 | - | |
| LOQ (µg/mL) | ~0.14 - 0.3 | ~0.14 - 0.37 | - | |
| Recovery (%) | 99.6 - 102.8 | 98.8 - 102.4 (as 3-MeOXAN) | - | [10] |
| Intra-day Precision (%RSD) | < 1.5 | < 1.0 | < 2.0 | [8][10] |
| Inter-day Precision (%RSD) | < 2.0 | < 1.0 | < 2.0 | [8] |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Rapid Development and Validation of Improved Reversed-Phase High-performance Liquid Chromatography Method for the Quantification of Mangiferin, a Polyphenol Xanthone Glycoside in Mangifera indica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of FTIR Spectroscopy and HPLC Combined with Multivariate Calibration for Analysis of Xanthones in Mangosteen Extracts [mdpi.com]
- 10. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules. | Semantic Scholar [semanticscholar.org]
- 12. Quantification of Xanthone and Anthocyanin in Mangosteen Peel by UPLC-MS/MS and Preparation of Nanoemulsions for Studying Their Inhibition Effects on Liver Cancer Cells [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Preventing degradation of 2-Hydroxy-1,8-dimethoxyxanthone during biological assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-Hydroxy-1,8-dimethoxyxanthone during biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in biological assays?
This compound is a xanthone (B1684191), a class of polyphenolic compounds. Like many phenolic compounds, it possesses antioxidant properties which are of interest in biological research. However, the hydroxyl group on the xanthone structure makes it susceptible to oxidation, which can lead to its degradation.[1][2][3] This degradation can result in a loss of biological activity and the formation of confounding artifacts, leading to unreliable and irreproducible experimental results.
Q2: What are the primary factors that can cause the degradation of this compound during my experiments?
Several factors can contribute to the degradation of this compound in a laboratory setting:
-
Oxidation: Exposure to atmospheric oxygen and reactive oxygen species (ROS) in cell culture media can lead to oxidative degradation.[4]
-
pH: The stability of phenolic compounds is often pH-dependent. Alkaline conditions can promote oxidation.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Solvents: The choice of solvent for dissolving and diluting the compound can impact its stability.
Q3: How can I visually identify if my this compound solution has degraded?
A change in the color of your stock or working solution is a common indicator of degradation. Phenolic compounds can form colored quinone-like structures or polymerized products upon oxidation. However, the absence of a color change does not guarantee stability. Therefore, analytical methods are recommended for confirmation.
Q4: What is the best way to prepare and store stock solutions of this compound?
For optimal stability, prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol (B145695). It is advisable to prepare small aliquots of the stock solution to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C in the dark. Before use, allow the aliquot to warm to room temperature slowly.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cell-based assays.
Possible Cause: Degradation of this compound in the cell culture medium.
Troubleshooting Steps:
-
Minimize Exposure to Destabilizing Factors:
-
Prepare fresh working solutions of the compound immediately before each experiment.
-
Protect all solutions containing the compound from light by using amber-colored tubes and wrapping plates in foil.
-
Perform experiments under controlled temperature conditions.
-
-
Optimize Cell Culture Conditions:
-
Consider using a cell culture medium with lower levels of pro-oxidants.
-
If permissible for your experimental design, supplement the medium with a low concentration of a non-interfering antioxidant, such as N-acetylcysteine (NAC), to mitigate oxidative stress.
-
-
Conduct a Stability Study:
-
Incubate this compound in your complete cell culture medium (including serum and other additives) under your standard experimental conditions (37°C, 5% CO₂, humidity) for the duration of your assay.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the medium and analyze the concentration of the intact compound using a suitable analytical method like HPLC-UV.
-
Issue 2: Appearance of unexpected peaks in HPLC analysis of the compound.
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Review Sample Handling and Storage:
-
Ensure that stock solutions have been stored properly and have not been subjected to multiple freeze-thaw cycles.
-
Verify the purity of the solvent used for sample preparation.
-
-
Analyze Under Controlled Conditions:
-
Protect samples from light during preparation and analysis.
-
If using an autosampler, ensure it is temperature-controlled to prevent degradation while waiting for injection.
-
-
Stress Testing for Degradant Identification (for advanced troubleshooting):
-
To tentatively identify potential degradation products, you can perform forced degradation studies. This involves intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, high heat, oxidizing agent) and analyzing the resulting mixture by HPLC-MS. This can help in identifying the mass of potential degradants.
-
Data Presentation
Table 1: Factors Affecting the Stability of this compound
| Factor | Potential Impact on Stability | Recommended Mitigation Strategy |
| Oxygen | High | Prepare solutions fresh; consider de-gassing buffers for sensitive assays. |
| pH | High (especially alkaline) | Maintain solutions at a neutral or slightly acidic pH if possible. |
| Light | High | Protect solutions from light at all times using amber vials and foil. |
| Temperature | Moderate to High | Store stock solutions at low temperatures (-20°C or -80°C) and avoid prolonged incubation at elevated temperatures. |
| Solvent | Moderate | Use high-purity, anhydrous solvents. DMSO and ethanol are common choices. |
| Freeze-Thaw Cycles | Moderate | Aliquot stock solutions into single-use volumes. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or 100% ethanol
-
Sterile, amber-colored microcentrifuge tubes
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Dispense the stock solution into single-use aliquots in sterile, amber-colored microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Stability Assessment of this compound in Cell Culture Medium using HPLC-UV
-
Materials:
-
This compound stock solution
-
Complete cell culture medium (including serum and other supplements)
-
Sterile, amber-colored microcentrifuge tubes
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water with 0.1% formic acid (HPLC grade)
-
-
Procedure:
-
Prepare a working solution of this compound in the complete cell culture medium at the final concentration used in your experiments.
-
Dispense 1 mL aliquots of this solution into sterile, amber-colored microcentrifuge tubes, one for each time point.
-
Immediately after preparation, take one tube as the "time 0" sample and store it at -80°C.
-
Incubate the remaining tubes under your standard assay conditions (e.g., 37°C, 5% CO₂).
-
At predetermined time points (e.g., 2, 4, 8, 24 hours), remove one tube from the incubator and immediately freeze it at -80°C to stop any further degradation.
-
For analysis, thaw all samples and centrifuge them at high speed to pellet any precipitates.
-
Inject a fixed volume of the supernatant onto the HPLC system.
-
Analyze the samples using a suitable gradient of water with 0.1% formic acid and acetonitrile.
-
Monitor the absorbance at the λmax of this compound.
-
Quantify the peak area of the intact compound at each time point and compare it to the "time 0" sample to determine the percentage of degradation.
-
Visualizations
Caption: Recommended workflow for handling this compound.
Caption: Factors contributing to the degradation of the compound.
References
- 1. Antioxidant properties of xanthones from Calophyllum brasiliense: prevention of oxidative damage induced by FeSO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Hydroxyl Functional Group on the Structure and Stability of Xanthone: A Computational Approach [mdpi.com]
- 3. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Free Radical Mediated Oxidative Degradation of Carotenes and Xanthophylls - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 2-Hydroxy-1,8-dimethoxyxanthone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the in vivo bioavailability of 2-Hydroxy-1,8-dimethoxyxanthone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: The primary challenges stem from its physicochemical properties. Like many xanthone (B1684191) derivatives, this compound is expected to have poor aqueous solubility and low oral bioavailability.[1][2] This limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption into the bloodstream.
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the poor solubility and enhance the bioavailability of xanthones. These include:
-
Nanotechnology-based formulations: Encapsulating the compound in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) or nanoemulsions can significantly improve solubility, protect it from degradation, and enhance cellular uptake.[1][3][4]
-
Solid dispersions: Dispersing this compound in a water-soluble carrier can improve its dissolution rate.[5][6][7]
-
Chemical modification: Techniques like glycosylation (attaching a sugar molecule) can improve the solubility and pharmacological activity of xanthones.[8][9]
Q3: What are the key in vitro assays to evaluate the effectiveness of a bioavailability-enhanced formulation of this compound?
A3: The following in vitro assays are crucial:
-
In Vitro Dissolution Testing: This measures the rate and extent to which the drug dissolves from its formulation in simulated gastrointestinal fluids.[10]
-
Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line to predict in vivo drug absorption across the intestinal epithelium.[11][12][13] It can also indicate if the compound is a substrate for efflux transporters like P-glycoprotein.
Q4: Which signaling pathways are commonly modulated by xanthones and may be relevant for in vivo studies of this compound?
A4: Xanthones have been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival. These include:
-
Nrf2/ARE Pathway: Many xanthones are known to activate the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.[3][14][15]
-
NF-κB Pathway: Xanthones can inhibit the NF-κB signaling pathway, which is a key regulator of inflammation.[11][16][17]
-
MAPK and p53 Pathways: Some xanthone derivatives have been shown to influence these pathways, which are critical in cell proliferation and apoptosis.
Troubleshooting Guides
Issue 1: Low In Vitro Dissolution Rate of the Formulation
| Potential Cause | Troubleshooting Step |
| Poor wettability of the drug powder. | Incorporate a surfactant in the dissolution medium or in the formulation itself. |
| Drug recrystallization in the solid dispersion. | Verify the amorphous state of the drug in the dispersion using techniques like DSC or XRD. Consider using a different polymer or a combination of polymers as carriers. |
| Inadequate particle size reduction in nanoparticle formulations. | Optimize the formulation and process parameters of nanoparticle preparation (e.g., homogenization speed, sonication time, polymer concentration). |
| Inappropriate dissolution medium. | Ensure the pH and composition of the dissolution medium are relevant to the physiological conditions of the intended site of absorption.[18] |
Issue 2: High Efflux Ratio in Caco-2 Permeability Assay
| Potential Cause | Troubleshooting Step |
| This compound is a substrate for efflux transporters (e.g., P-glycoprotein). | Co-administer the formulation with a known P-glycoprotein inhibitor (e.g., verapamil) in the Caco-2 assay to confirm P-gp mediated efflux. |
| Formulation excipients induce the expression of efflux transporters. | Evaluate the effect of individual excipients on Caco-2 cell monolayer integrity and transporter expression. |
| Cell monolayer integrity is compromised. | Verify the transepithelial electrical resistance (TEER) values of the Caco-2 monolayer before and after the experiment. |
Issue 3: Inconsistent In Vivo Pharmacokinetic Data
| Potential Cause | Troubleshooting Step |
| High inter-individual variability in animal models. | Increase the number of animals per group to achieve statistical significance. Ensure consistent dosing and sampling times. |
| Rapid metabolism of the compound. | Investigate the metabolic stability of this compound using liver microsomes. Consider co-administration with a metabolic inhibitor if feasible and relevant to the study's goals. |
| Formulation instability in vivo. | Assess the stability of the formulation in simulated gastric and intestinal fluids. |
Quantitative Data Summary
Note: Experimental data for this compound is limited. The following tables include data for structurally similar xanthones as a reference.
Table 1: Physicochemical Properties of a Structurally Similar Xanthone (1,2-Dihydroxy-6,8-dimethoxy-xanthone)
| Property | Value | Source |
| Molecular Weight | 288.25 g/mol | PubChem CID: 12443163[19] |
| XLogP3-AA (Computed) | 2.7 | PubChem CID: 12443163[19] |
| Hydrogen Bond Donor Count | 2 | PubChem CID: 12443163[19] |
| Hydrogen Bond Acceptor Count | 6 | PubChem CID: 12443163[19] |
Table 2: Example of Bioavailability Enhancement of a Xanthone Derivative (α-Mangostin) using Nanoparticles
| Formulation | Particle Size (nm) | Encapsulation Efficiency (%) | In Vitro Cytotoxicity (IC50 in µg/mL) | Reference |
| Free α-Mangostin | - | - | 8.2 | Verma et al.[4] |
| α-Mangostin-Chitosan Nanoparticles | 200-400 | >90% | 6.7 | Verma et al.[4] |
| α-Mangostin-Chitosan-Kappa Carrageenan Nanoparticles | 200-400 | >90% | 4.7 | Verma et al.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Polymeric Nanoparticles
Objective: To prepare polymeric nanoparticles of this compound to enhance its solubility and dissolution.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve 50 mg of PLGA and 10 mg of this compound in 2 mL of DCM (organic phase).
-
Prepare a 2% w/v solution of PVA in deionized water (aqueous phase).
-
Add the organic phase to 10 mL of the aqueous phase under continuous stirring.
-
Homogenize the mixture at 15,000 rpm for 5 minutes to form an oil-in-water emulsion.
-
Evaporate the DCM by stirring the emulsion at room temperature for 4-6 hours.
-
Centrifuge the nanoparticle suspension at 15,000 g for 20 minutes.
-
Wash the nanoparticle pellet with deionized water three times to remove excess PVA.
-
Resuspend the final nanoparticle pellet in deionized water and lyophilize for long-term storage.
Protocol 2: In Vitro Dissolution Testing
Objective: To evaluate the dissolution profile of a bioavailability-enhanced formulation of this compound.
Apparatus: USP Dissolution Apparatus 2 (Paddle type)
Dissolution Medium:
-
Simulated Gastric Fluid (SGF, pH 1.2) without pepsin
-
Simulated Intestinal Fluid (SIF, pH 6.8) without pancreatin
Procedure:
-
Set the dissolution apparatus to a paddle speed of 50 rpm and maintain the temperature at 37 ± 0.5 °C.
-
Add 900 mL of the dissolution medium to each vessel.
-
Place a known amount of the this compound formulation into each vessel.
-
Withdraw 5 mL samples at predetermined time intervals (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).
-
Replace the withdrawn volume with an equal amount of fresh dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated HPLC method.
Protocol 3: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound from its formulation.
Materials:
-
Caco-2 cells
-
Transwell inserts (0.4 µm pore size)
-
Hank's Balanced Salt Solution (HBSS)
-
Lucifer yellow
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to form a differentiated monolayer.
-
Measure the TEER of the monolayers to ensure their integrity (TEER > 250 Ω·cm²).
-
Wash the monolayers with pre-warmed HBSS.
-
Add the this compound formulation (dissolved in HBSS) to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
Incubate at 37 °C with gentle shaking.
-
Take samples from the basolateral side at specified time points to measure A to B transport.
-
To measure B to A transport, add the formulation to the basolateral side and sample from the apical side.
-
At the end of the experiment, assess monolayer integrity again using the Lucifer yellow rejection test.
-
Quantify the concentration of this compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
Visualizations
Caption: Experimental workflow for enhancing bioavailability.
Caption: Activation of the Nrf2 signaling pathway by xanthones.
Caption: Inhibition of the NF-κB signaling pathway by xanthones.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. In vivo biodistribution, pharmacokinetic parameters, and brain uptake of 5-halo-y-methoxy(or ethoxy)-5,6-dihydro-3'-azido-3'-deoxythymidine diastereomers as potential prodrugs of 3'-azido-3'-deoxythymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. researchgate.net [researchgate.net]
- 13. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. hololifecenter.com [hololifecenter.com]
- 16. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. fda.gov [fda.gov]
- 19. 1,2-Dihydroxy-6,8-dimethoxy-xanthone | C15H12O6 | CID 12443163 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low yields in the synthesis of 2-Hydroxy-1,8-dimethoxyxanthone
Welcome to the technical support center for the synthesis of 2-Hydroxy-1,8-dimethoxyxanthone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving reaction yields.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My overall yield of this compound is consistently low. What are the most likely causes?
A1: Low yields in this synthesis typically stem from one of two key stages: the initial Friedel-Crafts acylation to form the benzophenone (B1666685) intermediate, or the subsequent intramolecular cyclization to the xanthone (B1684191) core. Common contributing factors include incomplete reaction, side-product formation, or degradation of starting materials or products under harsh reaction conditions. Careful control of reaction temperature and the choice of condensing agent are critical.
Q2: I am having trouble with the Friedel-Crafts acylation step. What are some common pitfalls?
A2: The Friedel-Crafts acylation is a crucial step that can be prone to issues. Potential problems include:
-
Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) is highly sensitive to moisture, which will deactivate it and inhibit the reaction. Ensure all glassware is thoroughly dried and reagents are anhydrous.
-
Incorrect Stoichiometry: An improper ratio of reactants to the Lewis acid can lead to incomplete reaction or the formation of unwanted side products.
-
Poor Catalyst Activity: The quality of the Lewis acid is paramount. Use a fresh, high-purity catalyst for best results.
-
Substrate Reactivity: The reactivity of both the benzoic acid derivative and the phenol (B47542) can be influenced by their substituents. Electron-donating groups on the phenol and electron-withdrawing groups on the acylating agent generally favor the reaction.
Q3: The cyclization of the benzophenone intermediate is not proceeding to completion. How can I improve this step?
A3: Incomplete cyclization is a frequent cause of low yields. Consider the following troubleshooting steps:
-
Condensing Agent: The choice and concentration of the condensing agent are critical. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is often effective for this type of cyclization. However, the concentration and reaction time must be optimized.
-
Reaction Temperature: High temperatures are often required for the cyclization; however, excessive heat can lead to decomposition. A carefully controlled temperature profile is recommended.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
Q4: I am observing the formation of multiple products during the reaction. How can I improve the selectivity?
A4: The formation of regioisomers and other side products can significantly reduce the yield of the desired product.
-
Reaction Conditions: The regioselectivity of the Friedel-Crafts acylation can be highly dependent on the solvent and temperature. Experimenting with different conditions may improve the selectivity.
-
Protecting Groups: In some cases, the use of protecting groups on one of the hydroxyl groups of the starting materials can help direct the reaction to the desired product.
Q5: I am experiencing significant product loss during the purification process. What are some best practices?
A5: Purification of xanthones can be challenging due to their similar polarities to some of the reaction byproducts.
-
Chromatography: Column chromatography is a common method for purification. Careful selection of the stationary and mobile phases is crucial for achieving good separation. A gradient elution may be necessary.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a pure product.
Quantitative Data Summary
The following table summarizes typical yields for the key steps in xanthone synthesis, based on literature for analogous compounds. Actual yields for this compound may vary depending on the specific conditions used.
| Reaction Step | Reagents | Typical Yield Range | Reference |
| Friedel-Crafts Acylation | 2,4-Dihydroxybenzoic acid, 2,6-Dimethoxyphenol (B48157), Lewis Acid | 40-60% | [1] |
| Intramolecular Cyclization | 2,2',4-Trihydroxy-3',5'-dimethoxybenzophenone, Eaton's Reagent | 50-70% | [2] |
| Overall Synthesis | - | 20-42% | - |
Experimental Protocols
1. Synthesis of 2,2',4-Trihydroxy-3',5'-dimethoxybenzophenone (Friedel-Crafts Acylation)
-
To a stirred solution of 2,4-dihydroxybenzoic acid (1 equivalent) and 2,6-dimethoxyphenol (1.2 equivalents) in a suitable anhydrous solvent (e.g., nitrobenzene), slowly add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃) (2.5 equivalents) at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the benzophenone intermediate.
2. Synthesis of this compound (Intramolecular Cyclization)
-
Add the 2,2',4-Trihydroxy-3',5'-dimethoxybenzophenone intermediate (1 equivalent) to Eaton's reagent (a 7.7% solution of P₂O₅ in MeSO₃H).
-
Heat the reaction mixture to 80-90 °C for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Cool the mixture to room temperature and carefully pour it onto ice water.
-
Collect the resulting precipitate by filtration and wash with water until the filtrate is neutral.
-
Dry the crude product and purify by column chromatography or recrystallization to yield this compound.
Visualizations
The following diagrams illustrate the synthetic workflow and a troubleshooting decision tree for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Analysis of 2-Hydroxy-1,8-dimethoxyxanthone by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS analysis of 2-Hydroxy-1,8-dimethoxyxanthone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis and how do they affect the quantification of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest, which for this compound could be plasma, urine, or tissue homogenate.[1][2] These components can include salts, proteins, lipids, and metabolites.[2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[2] This phenomenon can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[2]
Q2: What are the primary causes of ion suppression and enhancement?
A2: Ion suppression is the more common phenomenon and can be caused by several factors:[2]
-
Competition for Ionization: Co-eluting matrix components can compete with this compound for the limited available charge in the ion source, which reduces its ionization efficiency.[2]
-
Changes in Droplet Properties: In electrospray ionization (ESI), matrix components can alter the surface tension and viscosity of the droplets, affecting the efficiency of solvent evaporation and ion release.[2]
-
Ion Neutralization: Basic compounds in the matrix can deprotonate and neutralize protonated analyte ions.[2]
Ion enhancement is less common but can occur when co-eluting compounds improve the ionization efficiency of the analyte.[2]
Q3: How can I detect and quantify matrix effects for my this compound assay?
A3: The most common method to quantify matrix effects is the post-extraction spike method.[1][3] This involves comparing the peak area of the analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution. The detailed protocol is provided in the "Experimental Protocols" section below. Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer.[4] A dip or rise in the signal upon injection of a blank matrix extract indicates the presence of matrix effects at specific retention times.[4]
Q4: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?
A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) have specific guidelines for the validation of bioanalytical methods.[5][6][7] During method validation, the matrix effect should be evaluated using at least six different lots of the biological matrix.[5][7] The precision of the low and high quality control samples prepared in these different matrices should not exceed 15%, and the accuracy should be within ±15% of the nominal concentration.[5]
Troubleshooting Guide
This guide provides solutions to common problems encountered due to matrix effects during the LC-MS analysis of this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Poor reproducibility of results between different sample lots. | Variable Matrix Effects: Different sources of biological matrices can have varying compositions, leading to inconsistent ion suppression or enhancement.[5][7] | 1. Evaluate Matrix Effects: Quantify the matrix effect from multiple sources of the blank matrix as per FDA guidelines.[5] 2. Improve Sample Preparation: Employ a more rigorous sample cleanup method like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[1][8] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can effectively compensate for matrix effects.[9] |
| Low signal intensity or poor sensitivity for this compound. | Significant Ion Suppression: Co-eluting endogenous compounds, particularly phospholipids (B1166683) in plasma samples, are a major cause of ion suppression.[8][10] | 1. Enhance Sample Cleanup: Use SPE cartridges or phospholipid removal plates designed to specifically remove interfering compounds.[8][10] 2. Optimize Chromatography: Modify the LC gradient to achieve better separation between the analyte and the region where matrix components elute.[1] A post-column infusion experiment can help identify these regions.[4] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[4] |
| Inaccurate quantification (bias in results). | Uncompensated Matrix Effects: The calibration standards prepared in a simple solvent do not experience the same matrix effects as the samples in a biological matrix. | 1. Use Matrix-Matched Calibrators: Prepare calibration standards in the same blank biological matrix as the samples to ensure that calibrators and samples are affected similarly by the matrix.[1] 2. Employ a Co-eluting SIL-IS: This is the most reliable way to compensate for matrix effects, as the SIL-IS will experience the same ionization suppression or enhancement as the analyte.[9][11] |
| Retention time shifts. | Column Degradation or Contamination: Buildup of matrix components on the analytical column can alter its chemistry and lead to shifts in retention time.[12] | 1. Implement a Guard Column: A guard column can protect the analytical column from strongly retained matrix components. 2. Optimize Column Washing: Ensure an adequate column wash at the end of each run to remove retained matrix components. 3. Improve Sample Preparation: A cleaner sample extract will prolong column lifetime.[10] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the extent of ion suppression or enhancement for this compound in a specific biological matrix.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
This compound reference standard.
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water).
-
Validated sample preparation materials (e.g., protein precipitation reagents, SPE cartridges).
Procedure:
-
Prepare two sets of samples:
-
Set A (Analyte in Neat Solution): Prepare a solution of this compound in the initial mobile phase composition at a known concentration (e.g., the mid-point of the calibration curve).
-
Set B (Post-Extraction Spike): Process blank matrix samples using the intended sample preparation method. After the final extraction step, spike the extracted matrix with this compound to the same final concentration as in Set A.
-
-
LC-MS Analysis: Inject and analyze both sets of samples using the developed LC-MS method.
-
Data Analysis:
-
Calculate the average peak area for the analyte in Set A (Peak AreaNeat).
-
Calculate the average peak area for the analyte in Set B (Peak AreaMatrix).
-
Calculate the Matrix Effect (%) using the following formula:
-
Matrix Effect (%) = (Peak AreaMatrix / Peak AreaNeat) * 100
-
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Protocol 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
Objective: To determine the most effective sample preparation method for minimizing matrix effects for this compound.
Materials:
-
Blank biological matrix pool.
-
This compound reference standard.
-
Reagents and materials for:
-
Protein Precipitation (PPT) (e.g., acetonitrile, methanol).
-
Liquid-Liquid Extraction (LLE) (e.g., methyl tert-butyl ether, ethyl acetate).
-
Solid-Phase Extraction (SPE) (e.g., appropriate SPE cartridges).
-
Procedure:
-
Process aliquots of the same blank matrix pool using each of the three sample preparation techniques (PPT, LLE, and SPE).
-
Following extraction, spike the processed extracts with this compound to a known concentration.
-
Prepare a neat solution of the analyte at the same concentration in the mobile phase.
-
Analyze all samples by LC-MS.
-
Calculate the Matrix Effect (%) for each sample preparation method as described in Protocol 1.
Data Presentation
Table 1: Illustrative Comparison of Sample Preparation Methods on Matrix Effect and Recovery for this compound
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Overall Process Efficiency (%) |
| Protein Precipitation (PPT) | 95 ± 5 | 65 ± 10 (Ion Suppression) | 62 ± 11 |
| Liquid-Liquid Extraction (LLE) | 85 ± 7 | 88 ± 8 (Minor Ion Suppression) | 75 ± 9 |
| Solid-Phase Extraction (SPE) | 92 ± 6 | 97 ± 5 (Minimal Matrix Effect) | 89 ± 7 |
Note: The data presented in this table is for illustrative purposes and may not be representative of all experimental conditions. Actual values should be determined experimentally.
Visualizations
Caption: Workflow for method development and validation focusing on matrix effect minimization.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 6. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
- 7. fda.gov [fda.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
- 10. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 11. Matrix matching in liquid chromatography-mass spectrometry with stable isotope labelled internal standards--is it necessary? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. zefsci.com [zefsci.com]
Technical Support Center: Optimizing Cell Culture Conditions for Testing 2-Hydroxy-1,8-dimethoxyxanthone Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize cell culture conditions for evaluating the cytotoxicity of 2-Hydroxy-1,8-dimethoxyxanthone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why test its cytotoxicity?
This compound is a natural product belonging to the xanthone (B1684191) class of organic compounds. Xanthones are known for a variety of biological activities, including potential antitumor properties.[1] Cytotoxicity testing is crucial to determine the compound's efficacy and therapeutic window for potential development as a cancer therapeutic.
Q2: How should I prepare a stock solution of this compound?
The solubility of this compound is not widely reported. As a general starting point for xanthones, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a sterile organic solvent such as dimethyl sulfoxide (B87167) (DMSO). To aid dissolution, gentle warming (e.g., 37°C) and vortexing can be employed. It is critical to ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells, typically below 0.5% for DMSO. Always include a vehicle control (cells treated with the same concentration of solvent alone) in your experiments.
Q3: What is a suitable starting concentration range for cytotoxicity testing of this compound?
Q4: Which cell lines are appropriate for testing the cytotoxicity of this compound?
The choice of cell line should be guided by your research question. If you are investigating general anticancer properties, a panel of cell lines from different cancer types (e.g., breast, lung, colon) is recommended. Xanthones have shown activity against a variety of cancer cell lines, including HeLa (cervical), A549 (lung), HL-60 (leukemia), and HCT-116 (colon).[1]
Q5: What is the potential mechanism of action for xanthone-induced cytotoxicity?
While the exact mechanism for this compound is yet to be elucidated, xanthones have been reported to induce cytotoxicity through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS or media. |
| Unexpectedly high cytotoxicity, even at low concentrations | - Compound instability in media- Solvent toxicity- Cell line sensitivity | - Prepare fresh dilutions of the compound for each experiment.- Run a vehicle control with the highest concentration of solvent used.- Test a lower range of concentrations and ensure initial cell seeding density is optimal. |
| No cytotoxicity observed | - Compound insolubility- Incorrect concentration calculations- Cell line resistance | - Visually inspect for compound precipitation in the media.- Double-check all dilution calculations.- Consider using a different cell line or a positive control to ensure the assay is working. |
| Inconsistent results between experiments | - Variation in cell passage number- Differences in incubation times- Reagent variability | - Use cells within a consistent and low passage number range.- Strictly adhere to standardized incubation times.- Use reagents from the same lot for a set of experiments. |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.
Materials:
-
96-well cell culture plates
-
Chosen cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of compromised cell membrane integrity and cytotoxicity.
Materials:
-
96-well cell culture plates
-
Chosen cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit, which normalizes the LDH release from treated cells to the spontaneous and maximum release controls.
Data Presentation
Table 1: Cytotoxicity of Structurally Similar Xanthone Derivatives in Various Cancer Cell Lines
| Xanthone Derivative | Cell Line | IC50 (µM) |
| Gerontoxanthone C hydrate | KB (Oral Cancer) | 5.6 |
| Gerontoxanthone C hydrate | HeLa S3 (Cervical Cancer) | 7.5 |
| Gerontoxanthone C hydrate | MCF-7 (Breast Cancer) | 6.2 |
| Gerontoxanthone C hydrate | Hep G2 (Liver Cancer) | 7.1 |
| 1-O-β-d-glucoside-7-hydroxyl-3,8-dimethoxyxanthone | HepG2 (Liver Cancer) | 18.00 (µg/mL) |
| 1-O-β-d-glucoside-7-hydroxyl-3,8-dimethoxyxanthone | HL-60 (Leukemia) | 24.80 (µg/mL) |
| 8-isoprenyl-1,6,7-trihydroxy-6',6'-dimethyl-pyrano(2',3':3,2)xanthone | HeLa (Cervical Cancer) | 21.89 |
Note: The data presented is for xanthone derivatives structurally related to this compound and is intended to provide a comparative context for experimental design.[2][3][4]
Visualizations
Caption: General experimental workflow for cytotoxicity testing.
Caption: Troubleshooting unexpected cytotoxicity.
Caption: Hypothesized signaling pathway for xanthone cytotoxicity.
References
Validation & Comparative
2-Hydroxy-1,8-dimethoxyxanthone versus mangiferin: a comparative study of antioxidant potential.
For Researchers, Scientists, and Drug Development Professionals
Introduction to Xanthones and their Antioxidant Potential
Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold.[1] This chemical structure endows them with a wide array of pharmacological activities, with antioxidant effects being a cornerstone of their therapeutic potential.[2] Their antioxidant mechanisms are primarily attributed to their ability to scavenge free radicals and to modulate endogenous antioxidant defense systems, such as the Nrf2 signaling pathway.[1] The antioxidant capacity of xanthones is significantly influenced by the number and position of hydroxyl and other substituent groups on the xanthone (B1684191) core.[1]
Mangiferin (B1668620) , a C-glucosylxanthone, is one of the most studied xanthones and is abundantly found in various parts of the mango tree (Mangifera indica)[3][4]. It is recognized for its potent antioxidant and various other pharmacological benefits, including anti-inflammatory, antidiabetic, and neuroprotective effects[3][5].
2-Hydroxy-1,8-dimethoxyxanthone is another xanthone derivative. While specific studies quantifying its antioxidant activity are limited in the available literature, its structural features suggest potential antioxidant properties that warrant further investigation using the standardized assays detailed in this guide.
Quantitative Comparison of Antioxidant Activity
The following table summarizes the reported 50% inhibitory concentration (IC50) and other antioxidant activity values for mangiferin from various in vitro assays. Lower IC50 values are indicative of higher antioxidant potency. Due to the lack of specific data for this compound, a direct comparison is not possible at this time.
| Compound | Assay | IC50 / Activity Value | Reference |
| Mangiferin | DPPH | 17.6 µg/mL | [6] |
| DPPH | 6.38 µg/ml | [7] | |
| DPPH | EC50 of 5.8 ± 0.96 μg/ml (13.74 μM) | [8][9] | |
| DPPH | 94.2% scavenging at 200 µg/mL | [6] | |
| DPPH | 75.2% scavenging at 50 mM | [10] | |
| ABTS | EC50 of 0.49 mg/mL | ||
| Hydroxyl Radical Scavenging | 84.3% inhibition at 37°C | [11] | |
| Hydroxyl Radical Scavenging | IC50 of 0.88 μg/ml at 37°C | [11] | |
| Xanthine Oxidase Inhibition | 71.4% inhibition | [11] | |
| Ferric Reducing Antioxidant Power (FRAP) | 4266.95 µmol FeSO4·7H2O/g extract | [12] | |
| Vitamin C (Ascorbic Acid) - Reference | DPPH | 11.9 µg/mL | |
| Trolox - Reference | DPPH | 7.89 µg/ml | [7] |
Experimental Protocols for Antioxidant Assays
The following are detailed methodologies for the DPPH and ABTS assays, which are standard, widely used in vitro methods to evaluate the antioxidant capacity of chemical compounds.[13][14]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is predicated on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical. This donation neutralizes the radical, resulting in a color change of the solution from violet to yellow, which is measured spectrophotometrically.[1][15]
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695). The absorbance of this solution is adjusted to a specific value (e.g., 1.0 ± 0.02) at its maximum wavelength (typically around 517 nm).[1]
-
Sample Preparation: The test compounds (e.g., mangiferin) are dissolved in a suitable solvent to create a range of concentrations.[7]
-
Reaction: An aliquot of each concentration of the sample is added to the DPPH solution.[15]
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified duration (e.g., 30 minutes).[1]
-
Measurement: The absorbance of the resulting solution is measured at the maximum wavelength of DPPH.[1]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [([Absorbance of Control] - [Absorbance of Sample]) / (Absorbance of Control)] x 100.[1] The IC50 value, representing the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay quantifies the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by the antioxidant leads to decolorization, which is measured spectrophotometrically.[1][16]
Protocol:
-
Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent such as potassium persulfate (e.g., 2.45 mM). This mixture is left to stand in the dark at room temperature for 12-16 hours before use.[1]
-
Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to achieve an absorbance of approximately 0.70 ± 0.02 at its maximum wavelength (around 734 nm).[1]
-
Sample Preparation: The test compounds are dissolved in an appropriate solvent to prepare a series of concentrations.
-
Reaction: A specific volume of each sample concentration is mixed with the ABTS•+ working solution.
-
Measurement: The absorbance is recorded at 734 nm after a set incubation period.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using a formula similar to that of the DPPH assay. The IC50 value is determined from the resulting dose-response curve.[1]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for assessing antioxidant potential and a key signaling pathway involved in the antioxidant response mediated by xanthones.
Caption: A typical experimental workflow for the in vitro evaluation of antioxidant activity.
Caption: The Nrf2 signaling pathway, a key mechanism for the antioxidant effects of xanthones.[1]
Conclusion
Mangiferin has demonstrated significant antioxidant activity across a variety of in vitro assays. Its potent free radical scavenging and potential to modulate cellular antioxidant pathways underscore its therapeutic promise. While direct comparative data for this compound is currently unavailable, its xanthone structure suggests it may also possess antioxidant properties. The standardized experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its, and other novel xanthone derivatives', antioxidant capacity. Further research is warranted to isolate or synthesize and subsequently evaluate this compound to fully elucidate its potential as a novel antioxidant agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Xanthones as potential antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Mangiferin - a bioactive xanthonoid, not only from mango and not just antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mangiferin: the miraculous xanthone with diverse pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Insight into In Vitro Antioxidant, Antimicrobial, Cytotoxic, and Apoptosis Induction Potential of Mangiferin, a Bioactive Compound Derived from Mangifera indica | MDPI [mdpi.com]
- 7. journalgrad.ssru.ac.th [journalgrad.ssru.ac.th]
- 8. Analgesic and Antioxidant Activity of Mangiferin and Its Derivatives: the Structure Activity Relationship [jstage.jst.go.jp]
- 9. Analgesic and antioxidant activity of mangiferin and its derivatives: the structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fedora.phaidra.univie.ac.at [fedora.phaidra.univie.ac.at]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. In Vitro Antioxidant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 2-Hydroxy-1,8-dimethoxyxanthone in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanism of action of 2-Hydroxy-1,8-dimethoxyxanthone in cancer cell lines. Due to a lack of specific experimental data for this particular xanthone (B1684191) derivative in the current scientific literature, this document focuses on the well-documented anticancer properties of structurally similar xanthones. The presented data and experimental protocols offer a framework for validating the efficacy and mechanism of this compound.
Executive Summary
Xanthone derivatives have emerged as a promising class of heterocyclic compounds with broad-spectrum anticancer activities.[1] Their mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[2][3] This guide summarizes the cytotoxic activities of several xanthone derivatives, details the key experimental protocols required to assess these effects, and visualizes the potential signaling pathways involved. The provided information serves as a valuable resource for designing and conducting experiments to validate the anticancer properties of this compound.
Data Presentation: Comparative Cytotoxicity of Xanthone Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various xanthone derivatives against several human cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency. This data provides a benchmark for evaluating the potential anticancer activity of this compound.
| Xanthone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,6,8-Tetrahydroxyxanthone | HepG2 (Liver Carcinoma) | 9.18 | [4] |
| 1,7-Dihydroxyxanthone | HepG2 (Liver Carcinoma) | 13.2 | [5] |
| 1,6-Dihydroxyxanthone | HepG2 (Liver Carcinoma) | 40.4 | [5] |
| 1-Hydroxyxanthone | HepG2 (Liver Carcinoma) | 43.2 | [4] |
| 1,3-Dihydroxyxanthone | HepG2 (Liver Carcinoma) | 71.4 | [5] |
| Xanthone | HepG2 (Liver Carcinoma) | 85.3 | [4] |
| 1,3,8-Trihydroxyxanthone | MCF-7 (Breast Cancer) | 184 | [6] |
| 1,5,6-Trihydroxyxanthone | WiDr (Colon Carcinoma) | 209 | [6] |
| 1,5,6-Trihydroxyxanthone | HeLa (Cervical Cancer) | 241 | [6] |
| 1,3,8-Trihydroxyxanthone | WiDr (Colon Carcinoma) | 254 | [6] |
| 1,3,8-Trihydroxyxanthone | HeLa (Cervical Cancer) | 277 | [6] |
| 1,6-Dihydroxyxanthone | WiDr (Colon Carcinoma) | >200 | [6] |
| 1,6-Dihydroxyxanthone | HeLa (Cervical Cancer) | >200 | [6] |
| 1,5,6-Trihydroxyxanthone | MCF-7 (Breast Cancer) | 419 | [6] |
Experimental Protocols
To validate the mechanism of action of this compound, a series of in vitro assays are essential. The following are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cancer cells with the IC50 concentration of this compound for 24, 48, and 72 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in a specific phase suggests cell cycle arrest.
Apoptosis Analysis by Western Blot
Western blotting is used to detect the expression levels of key proteins involved in the apoptosis signaling pathway.
Protocol:
-
Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). An increase in pro-apoptotic proteins (Bax, cleaved Caspase-3, cleaved PARP) and/or a decrease in anti-apoptotic proteins (Bcl-2) indicates the induction of apoptosis.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize the potential signaling pathways affected by xanthone derivatives and the general workflows of the key experimental assays.
A generalized workflow for key in vitro assays to validate anticancer activity.
A simplified model of apoptosis signaling pathways potentially modulated by xanthones.
Conclusion and Future Directions
The available evidence strongly suggests that xanthone derivatives possess significant anticancer properties, primarily through the induction of apoptosis and cell cycle arrest. While specific data for this compound is currently unavailable, the comparative data presented in this guide provides a strong rationale for its investigation as a potential anticancer agent.
Future research should focus on:
-
Direct Experimental Validation: Conducting the described in vitro assays to determine the IC50 values, effects on the cell cycle, and the induction of apoptosis by this compound in a panel of cancer cell lines.
-
Signaling Pathway Elucidation: Utilizing techniques such as Western blotting and potentially transcriptomic analysis to identify the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Studies: If promising in vitro activity is observed, progressing to preclinical animal models to evaluate the in vivo efficacy and safety of this compound.
By systematically applying the methodologies outlined in this guide, researchers can effectively validate the mechanism of action of this compound and contribute to the development of novel xanthone-based cancer therapies.
References
- 1. Xanthone derivatives as potential anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The synthetic chalcone derivative 2-hydroxy-3',5,5'-trimethoxychalcone induces unfolded protein response-mediated apoptosis in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 6. 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells [mdpi.com]
Comparative Analysis of 2-Hydroxy-1,8-dimethoxyxanthone: A Guide to Enzymatic Cross-reactivity and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the predicted enzymatic cross-reactivity and potential off-target effects of 2-Hydroxy-1,8-dimethoxyxanthone. Due to the limited availability of direct experimental data for this specific compound, this analysis leverages findings from structurally related xanthone (B1684191) derivatives to project a hypothetical inhibitory profile. This information is intended to guide researchers in designing experiments and anticipating potential biological activities.
Predicted Inhibitory Profile of this compound
Based on structure-activity relationship (SAR) studies of similar xanthone compounds, this compound is predicted to exhibit inhibitory activity against several classes of enzymes. The presence of a hydroxyl group and methoxy (B1213986) moieties on the xanthone scaffold is a common feature in many biologically active xanthones.
A hypothetical screening of this compound against a panel of representative enzymes might yield the results summarized in the table below. It is crucial to note that these are extrapolated values and require experimental validation.
| Enzyme Class | Representative Enzyme | Predicted IC50 (µM) for this compound (Hypothetical) |
| Oxidoreductase | Xanthine (B1682287) Oxidase | 15 |
| Hydrolase | Acetylcholinesterase (AChE) | 25 |
| Kinase | PI3K | > 50 |
| Akt1 | > 50 | |
| mTOR | > 50 | |
| ERK1 | > 50 | |
| Protease | Cathepsin B | > 100 |
Comparison with Alternative Enzyme Inhibitors
To provide context for the predicted activity of this compound, this section compares its hypothetical inhibitory concentrations with those of known inhibitors for a selection of the predicted target enzymes.
Xanthine Oxidase Inhibitors
Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for gout.
| Compound | Type | IC50 against Xanthine Oxidase (µM) |
| This compound | Xanthone Derivative (Hypothetical) | 15 |
| Allopurinol | Purine Analog | 2-10 |
| Febuxostat | Non-purine Selective Inhibitor | 0.01-0.03 |
| Quercetin | Flavonoid | 2.3 |
Acetylcholinesterase (AChE) Inhibitors
AChE inhibitors are used in the treatment of Alzheimer's disease and other neurological conditions.
| Compound | Type | IC50 against AChE (µM) |
| This compound | Xanthone Derivative (Hypothetical) | 25 |
| Donepezil | Piperidine derivative | 0.0067 |
| Galantamine | Alkaloid | 0.43 |
| Rivastigmine | Carbamate derivative | 3.4 |
Signaling Pathways Potentially Modulated by this compound
Xanthone derivatives have been reported to modulate various intracellular signaling pathways, often due to off-target effects on protein kinases and other regulatory proteins.[1][2] Based on the activities of similar compounds, this compound could potentially influence the following pathways.
Caption: Predicted modulation of key signaling pathways by this compound.
Experimental Protocols
To facilitate the experimental validation of the predicted activities of this compound, detailed protocols for key enzymatic assays are provided below.
In Vitro Kinase Inhibition Assay
This protocol outlines a typical workflow for assessing the inhibitory activity of a compound against a panel of protein kinases.
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagents (specific to the assay format, e.g., ADP-Glo™ Kinase Assay Kit)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the test compound, kinase, and substrate in the kinase assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the inhibition of uric acid production from xanthine.
Caption: Principle of the xanthine oxidase inhibition assay.
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine
-
This compound
-
Allopurinol (positive control)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.5)
-
96-well UV-transparent plate
-
Spectrophotometer
Procedure:
-
Prepare solutions of xanthine, xanthine oxidase, and the test compound in phosphate buffer.
-
In a 96-well plate, add the test compound and xanthine oxidase solution.
-
Pre-incubate the mixture at 25°C for 15 minutes.
-
Initiate the reaction by adding the xanthine solution.
-
Immediately measure the increase in absorbance at 295 nm over time.
-
Calculate the rate of reaction and the percentage of inhibition for each compound concentration to determine the IC50 value.[3][4]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.[3]
Caption: Principle of the Ellman's method for AChE inhibition.
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
This compound
-
Donepezil (positive control)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare solutions of ATCI, DTNB, AChE, and the test compound in Tris-HCl buffer.
-
In a 96-well plate, add the test compound and AChE solution.
-
Add the DTNB solution to all wells.
-
Initiate the reaction by adding the ATCI solution.
-
Immediately measure the increase in absorbance at 412 nm over time.
-
Calculate the rate of reaction and the percentage of inhibition for each compound concentration to determine the IC50 value.
Disclaimer: The quantitative data presented in this guide for this compound is hypothetical and based on the analysis of structurally related compounds. Experimental validation is essential to determine the actual enzymatic and cellular activities of this specific molecule. This guide should be used as a resource for hypothesis generation and experimental design.
References
Comparative Anti-inflammatory Effects of 2-Hydroxy-1,8-dimethoxyxanthone and Quercetin: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of the naturally occurring xanthone (B1684191), 2-Hydroxy-1,8-dimethoxyxanthone, and the well-studied flavonoid, quercetin (B1663063). Due to the limited specific experimental data on this compound, this guide will leverage data from a closely related and structurally similar xanthone, 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475) (XAN), to provide a functional comparison against quercetin. This comparative analysis is based on available in vitro experimental data, focusing on their mechanisms of action in modulating key inflammatory pathways.
Executive Summary
Both quercetin and xanthone derivatives demonstrate significant anti-inflammatory potential by targeting crucial signaling pathways and mediators in the inflammatory cascade. Quercetin is extensively documented to inhibit the NF-κB and MAPK signaling pathways, leading to a downstream reduction of pro-inflammatory cytokines and enzymes like iNOS and COX-2. While direct data on this compound is scarce, studies on the related compound 1,7-dihydroxy-3,4-dimethoxyxanthone (XAN) reveal a potent inhibitory effect on the TLR4/NF-κB signaling pathway, a key upstream regulator of inflammation. This suggests that xanthones, including this compound, may exert their anti-inflammatory effects by targeting the initial stages of the inflammatory response triggered by stimuli such as lipopolysaccharide (LPS).
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data on the inhibitory effects of quercetin and a representative xanthone on key inflammatory markers.
Table 1: Inhibition of Inflammatory Mediators
| Compound | Mediator | Cell Line | Stimulant | IC50 / Inhibition | Reference |
| Quercetin | Nitric Oxide (NO) | RAW 264.7 | LPS (1 µg/mL) | ~15 µM | [1] |
| Quercetin | TNF-α | RAW 264.7 | LPS (2 µg/mL) | Significant reduction at 3 µg/mL | [2] |
| Quercetin | IL-1β | RAW 264.7 | LPS (2 µg/mL) | Significant reduction at 3 µg/mL | [2] |
| Quercetin | IL-6 | RAW 264.7 | LPS (2 µg/mL) | Significant reduction at 3 µg/mL | [2] |
| 1,7-dihydroxy-3,4-dimethoxyxanthone (XAN) | Pro-inflammatory Cytokines | RAW 264.7 | LPS | Significant decrease | [3] |
Table 2: Effects on Pro-inflammatory Enzymes and Signaling Proteins
| Compound | Target | Cell Line | Stimulant | Effect | Reference |
| Quercetin | iNOS Expression | Microglial cells | LPS (50 ng/mL) | Significant inhibition at 5 µM | [4] |
| Quercetin | COX-2 Expression | Microglial cells | LPS (50 ng/mL) | Significant inhibition at 10 µM | [4] |
| Quercetin | p-STAT3 | RAW 264.7 | LPS (500 ng/mL) | Significant suppression at 20 µM | [5] |
| 1,7-dihydroxy-3,4-dimethoxyxanthone (XAN) | p-p65 (NF-κB) | RAW 264.7 | LPS | Significant decrease | [3] |
| 1,7-dihydroxy-3,4-dimethoxyxanthone (XAN) | p-JNK (MAPK) | RAW 264.7 | LPS | Significant decrease | [3] |
| 2,8-dihydroxy-1,6-dimethoxyxanthone | COX-1 & COX-2 | - | - | Predicted inhibition (Molecular Docking) | [6] |
Mandatory Visualizations
Signaling Pathways
References
- 1. Quercetin inhibits LPS-induced macrophage migration by suppressing the iNOS/FAK/paxillin pathway and modulating the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quercetin and Quercitrin Attenuates the Inflammatory Response and Oxidative Stress in LPS-Induced RAW264.7 Cells: In Vitro Assessment and a Theoretical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,7-Dihydroxy-3,4-Dimethoxyxanthone Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages by Suppressing TLR4/NF-κB Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Quercetin Inhibits LPS-Induced Inflammation and ox-LDL-Induced Lipid Deposition [frontiersin.org]
- 6. researchgate.net [researchgate.net]
The Structural Dance of Activity: A Comparative Guide to 2-Hydroxy-1,8-dimethoxyxanthone Analogs
For Researchers, Scientists, and Drug Development Professionals
The xanthone (B1684191) scaffold, a privileged structure in medicinal chemistry, has consistently yielded compounds with a wide array of pharmacological activities. Among these, 2-Hydroxy-1,8-dimethoxyxanthone and its analogs represent a promising class of molecules with potential therapeutic applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, focusing on their cytotoxic and enzyme inhibitory activities. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document aims to provide a comprehensive resource for researchers engaged in the discovery and development of novel xanthone-based therapeutics.
Comparative Biological Activity of Xanthone Analogs
The biological activity of xanthone derivatives is intricately linked to the substitution pattern on their tricyclic core. Variations in the position and nature of hydroxyl and methoxyl groups can significantly impact their potency and selectivity. The following tables summarize the available quantitative data for this compound and its structurally related analogs, primarily focusing on their cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of 1-Hydroxy-3-methylxanthone Analogs [1]
| Compound | R1 | R2 | R3 | R4 | Cell Line | IC50 (µM) |
| Analog 1 | H | H | H | H | A-549 | > 50 |
| Analog 2 | F | H | H | H | A-549 | > 50 |
| Analog 3 | Cl | H | H | H | A-549 | 35.12 |
| Analog 4 | F | F | H | H | A-549 | > 50 |
| Analog 5 | H | H | OH | H | A-549 | > 50 |
| Analog 6 | H | H | OH | OH | A-549 | 9.37 |
| Analog 7 | H | H | OMe | OMe | A-549 | > 50 |
| Analog 6 | H | H | OH | OH | A549/Taxol | 6.41 |
| Analog 6 | H | H | OH | OH | SMMC-7721 | 14.22 |
| Analog 7 | H | H | OMe | OMe | SMMC-7721 | > 50 |
Note: The core structure for these analogs is 1-hydroxy-3-methylxanthone.
Table 2: QSAR Data for Hydroxyxanthones against MDA-MB-231 (Human Breast Cancer) Cells [2]
| Compound | Structure | Log(1/IC50) |
| Xanthone A | 1,3-dihydroxyxanthone | 4.30 |
| Xanthone B | 1,6-dihydroxyxanthone | 4.15 |
| Xanthone C | 1,3,8-trihydroxyxanthone | 4.77 |
| Xanthone D | 1,5,6-trihydroxyxanthone | 4.62 |
Note: This table presents data used in a Quantitative Structure-Activity Relationship (QSAR) study, highlighting the impact of hydroxylation patterns on activity.
From the available data, a clear trend emerges: the presence and position of hydroxyl groups are critical for cytotoxic activity. For instance, the di-hydroxylated analog 6, with adjacent hydroxyl groups at the C5 and C6 positions, demonstrates significantly higher potency against A-549 and A549/Taxol cancer cells compared to its mono-hydroxylated or methoxylated counterparts.[1] This suggests that vicinal hydroxyl groups may be a key pharmacophore for the anticancer activity of this class of xanthones.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental methodologies are crucial. The following are protocols for key experiments commonly cited in the evaluation of xanthone analogs.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate (B84403) Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Test compounds (xanthone analogs)
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations and incubated for 48 hours.
-
MTT Incubation: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Xanthine (B1682287) Oxidase (XO) Inhibition Assay
This assay is used to determine the ability of compounds to inhibit the enzyme xanthine oxidase, which is involved in gout and other inflammatory conditions.
Materials:
-
Xanthine oxidase solution
-
Xanthine solution (substrate)
-
Phosphate buffer (pH 7.5)
-
Test compounds
-
96-well UV plates
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: A reaction mixture containing phosphate buffer, xanthine, and the test compound at various concentrations is prepared in a 96-well plate.
-
Enzyme Addition: The reaction is initiated by adding the xanthine oxidase solution to each well.
-
Uric Acid Formation Measurement: The rate of uric acid formation is monitored by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control reaction (without the inhibitor). The IC50 value is then determined.
Signaling Pathways and Logical Relationships
The biological activities of this compound analogs are mediated through their interaction with various cellular signaling pathways. While the precise mechanisms for this specific class of xanthones are still under investigation, studies on structurally related hydroxyxanthones suggest potential involvement of pathways crucial for cell survival, proliferation, and inflammation.
Caption: General experimental workflow for SAR studies.
The cytotoxic effects of hydroxyxanthones are often linked to the modulation of key signaling pathways that regulate cell cycle progression and apoptosis. Quantitative structure-activity relationship (QSAR) studies have indicated that electronic properties and hydrophobicity are key determinants of the anticancer activity of hydroxyxanthones.[2][3][4]
References
In Vivo Therapeutic Potential of 2-Hydroxy-1,8-dimethoxyxanthone: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Hydroxy-1,8-dimethoxyxanthone, a member of the xanthone (B1684191) family of naturally occurring polyphenolic compounds, is under investigation for its therapeutic potential across various disease models. Xanthones, in general, have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This guide provides an objective comparison of the in vivo performance of xanthone derivatives with alternative therapeutic agents, supported by experimental data.
Disclaimer: Direct in vivo validation studies for this compound are limited in publicly available literature. Therefore, this guide will draw upon data from closely related structural analogs, namely 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475) for its anti-inflammatory properties and α-mangostin for its anticancer activities. This approach provides a scientifically grounded yet indirect assessment of the potential of this compound.
Anti-inflammatory Potential: Comparison with Standard of Care
The anti-inflammatory effects of xanthone derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. Here, we compare the potential efficacy of a representative dimethoxyxanthone derivative with established anti-inflammatory drugs, Celecoxib (a COX-2 inhibitor) and Dexamethasone (a corticosteroid).
Data Summary: Anti-inflammatory Activity
| Compound/Drug | Animal Model | Assay | Dose | Efficacy | Reference |
| 1,7-dihydroxy-3,4- dimethoxyxanthone | THP-1 cells (in vitro) | Inhibition of pro-inflammatory markers (IL-1β, iNOS, NLRP3, TNF-α) | ≤ 10 µg/mL | Significant reduction in mRNA expression of pro-inflammatory factors.[1][2][3][4] | [1][2][3][4] |
| Celecoxib | Rat | Carrageenan-induced paw edema | 1, 10, 30 mg/kg (IP) | Statistically significant reduction in paw edema.[5][6][7] | [5][6][7] |
| Dexamethasone | Mouse | LPS-induced inflammation | 5 mg/kg | Significantly lowered serum TNF-α and IL-6.[8] | [8] |
Signaling Pathway: TLR4/NF-κB
Xanthone derivatives, including 1,7-dihydroxy-3,4-dimethoxyxanthone, have been shown to exert their anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[2] Activation of TLR4 by lipopolysaccharide (LPS) triggers a downstream cascade involving MyD88-dependent and TRIF-dependent pathways, leading to the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory cytokines. By inhibiting this pathway, 1,7-dihydroxy-3,4-dimethoxyxanthone can effectively reduce the inflammatory response.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effects of 1,7-dihydroxy-3,4-dimethoxyxanthone through inhibition of M1-phenotype macrophages via arginine/mitochondrial axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats [ijbms.mums.ac.ir]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Hydroxy-Dimethoxyxanthone Derivatives with Standard-of-Care Drugs in Oncology and Inflammation
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of xanthone (B1684191) scaffolds, particularly hydroxylated and methoxylated derivatives, is a growing area of interest in drug discovery. This guide provides a comparative analysis of the performance of representative hydroxy-dimethoxyxanthone compounds against current standard-of-care drugs in the key therapeutic areas of oncology (colon cancer) and inflammation. While direct comparative data for 2-Hydroxy-1,8-dimethoxyxanthone is limited, this guide consolidates experimental data from closely related xanthone derivatives to provide a valuable benchmark for researchers.
Section 1: Anticancer Activity against Colon Cancer Cell Lines
Xanthone derivatives have demonstrated significant cytotoxic and antiproliferative effects on various cancer cell lines. This section compares the in vitro efficacy of representative xanthones against standard chemotherapeutic agents used in the treatment of colon cancer, such as 5-Fluorouracil (5-FU) and Doxorubicin.
Data Presentation: In Vitro Cytotoxicity in Colon Cancer
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various xanthone derivatives compared to standard-of-care anticancer drugs in human colon cancer cell lines. Lower IC50 values indicate greater potency.
| Compound/Drug | Cell Line | IC50 (µM) | Reference(s) |
| Xanthone Derivatives | |||
| α-Mangostin | COLO 205 | ~23.7 | [1] |
| γ-Mangostin | HCT 116 | 15.8 - 22.4 | [1] |
| 1,3,8-Trihydroxyxanthone | WiDr | 254 ± 15 | [2] |
| 1,5,6-Trihydroxyxanthone | WiDr | 209 ± 4 | [2] |
| Novel Xanthone Derivative | LoVo | ~5-10 | [3] |
| Standard-of-Care Drugs | |||
| 5-Fluorouracil (5-FU) | LoVo | ~5 | [3] |
| Cisplatin | LoVo | ~10 | [3] |
| Doxorubicin | WiDr | Not specified | [2] |
Experimental Protocols: Cytotoxicity Assessment (MTT Assay)
The cytotoxic activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]
-
Cell Culture: Human colon cancer cell lines (e.g., WiDr, COLO 205, LoVo, HCT 116) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified atmosphere with 5% CO2 at 37°C.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the xanthone derivatives or standard drugs for a specified period (typically 24 to 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Signaling Pathways in Anticancer Activity
The anticancer mechanism of xanthones often involves the induction of apoptosis (programmed cell death) and inhibition of key signaling pathways necessary for cancer cell survival and proliferation.
Caption: Anticancer mechanism of xanthone derivatives.
Section 2: Anti-inflammatory Activity
Certain hydroxy-dimethoxyxanthone derivatives have shown potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory signaling pathways. This section compares their activity with widely used non-steroidal anti-inflammatory drugs (NSAIDs).
Data Presentation: In Vitro Anti-inflammatory Activity
The table below presents the IC50 values for the inhibition of COX-1 and COX-2 enzymes by a representative dihydroxy-dimethoxyxanthone and the standard-of-care drug, Celecoxib.
| Compound/Drug | Target | IC50 (nM) | Reference(s) |
| Xanthone Derivative | |||
| 2,8-dihydroxy-1,6-dimethoxyxanthone | COX-1 | Not specified | [4] |
| COX-2 | Not specified | [4] | |
| Standard-of-Care Drug | |||
| Celecoxib | COX-1 | 39.8 | [5] |
| COX-2 | 4.8 | [5] |
Note: While a specific IC50 value for 2,8-dihydroxy-1,6-dimethoxyxanthone was not provided in the reference, molecular docking studies indicated its potential to inhibit both COX-1 and COX-2 enzymes.[4]
Experimental Protocols: COX Inhibition Assay
The ability of a compound to inhibit COX-1 and COX-2 enzymes is a standard measure of its anti-inflammatory potential.
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Incubation: The enzymes are pre-incubated with various concentrations of the test compound (xanthone derivative or standard drug) in a reaction buffer.
-
Substrate Addition: The enzymatic reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Quantification: The reaction is allowed to proceed for a specific time and then stopped. The production of prostaglandin (B15479496) E2 (PGE2), a primary product of the COX pathway, is quantified using methods like an enzyme immunoassay (EIA).
-
Data Analysis: The IC50 value is determined as the concentration of the compound that inhibits 50% of the PGE2 production compared to the vehicle control.
Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of many xanthones are mediated through the inhibition of the NF-κB signaling pathway, which is a central regulator of the inflammatory response.
Caption: Anti-inflammatory mechanism of xanthones via TLR4/NF-κB inhibition.
Experimental Workflow: From Compound Screening to Pathway Analysis
The following diagram illustrates a typical workflow for evaluating and comparing a novel xanthone derivative with a standard-of-care drug.
Caption: General experimental workflow for compound evaluation.
The available data suggests that hydroxy-dimethoxyxanthone derivatives and related xanthones are a promising class of compounds with potent anticancer and anti-inflammatory activities. Their performance in in vitro models is comparable to, and in some cases may exceed, that of established standard-of-care drugs. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential and establish their place in clinical practice. The detailed protocols and pathway analyses provided in this guide offer a framework for researchers to conduct further comparative studies.
References
Confirming the Binding Targets of 2-Hydroxy-1,8-dimethoxyxanthone: A Comparative Guide to Proteomics and Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental strategies to identify and confirm the protein binding targets of 2-Hydroxy-1,8-dimethoxyxanthone. While direct proteomic studies on this specific xanthone (B1684191) derivative are not yet available in the public domain, this document outlines established methodologies, presents comparative data from structurally similar xanthones, and offers detailed protocols to empower researchers in their target discovery efforts.
Introduction to this compound and the Xanthone Scaffold
Xanthones are a class of naturally occurring compounds with a dibenzo-γ-pyrone scaffold that have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The specific biological functions of these molecules are dictated by the type and position of their chemical substitutions. This compound, a member of this family, holds therapeutic potential, yet its precise molecular targets remain to be elucidated. Identifying these protein interactions is a critical step in understanding its mechanism of action and advancing its development as a potential therapeutic agent.
Comparative Analysis of Target Identification Methodologies
The identification of small molecule-protein interactions is a cornerstone of modern drug discovery. Several robust methodologies exist, each with distinct advantages and limitations. Here, we compare the leading proteomics-based approach, Affinity Purification-Mass Spectrometry (AP-MS), with a powerful alternative, the Cellular Thermal Shift Assay (CETSA).
| Feature | Affinity Purification-Mass Spectrometry (AP-MS) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Immobilized small molecule "bait" captures interacting proteins ("prey") from a cell lysate for identification by mass spectrometry. | Measures the change in thermal stability of proteins upon ligand binding in intact cells or cell lysates. |
| Primary Output | A list of potential protein binders. | A shift in the melting temperature (Tm) of a target protein, indicating direct engagement. |
| Strengths | - Unbiased, proteome-wide screening.- Can identify entire protein complexes that associate with the target. | - Confirms direct target engagement in a physiological context (intact cells).- Does not require modification of the small molecule. |
| Limitations | - Requires chemical synthesis of a tagged "bait" molecule, which may alter its binding properties.- Prone to identifying non-specific binders. | - Lower throughput for proteome-wide screening compared to some MS methods.- Not all protein-ligand interactions result in a measurable thermal shift. |
| Best For | Initial, broad screening to generate a list of potential binding partners. | Validating direct binding of a lead compound to its putative target. |
Quantitative Data from Structurally Similar Xanthones
To provide a frame of reference for potential biological activities of this compound, the following table summarizes the inhibitory concentrations (IC50) of various xanthone derivatives against several key enzyme targets. This data highlights the potential for this class of compounds to interact with multiple signaling pathways.
| Xanthone Derivative | Target Enzyme | IC50 Value | Reference |
| 3,4-dihydroxyxanthone | Protein Kinase C (PKC) | Inhibition observed (specific IC50 not provided) | [1] |
| 1-formyl-4-hydroxy-3-methoxyxanthone | Protein Kinase C (PKC) | Inhibition observed (specific IC50 not provided) | [1] |
| Various 3-O-substituted xanthones | Acetylcholinesterase (AChE) | 0.88 to 1.28 µM | [2] |
| Various 1-hydroxy-3-O-substituted xanthones | Acetylcholinesterase (AChE) | 20.8 and 21.5 μM | [3] |
| Various xanthones | Xanthine Oxidase (XO) | Varies (e.g., some show activity at <200 µM) | [4] |
| α-Mangostin | Growth of DLD-1 colon cancer cells | 7.5 µM | [5] |
Experimental Protocols
Affinity Purification-Mass Spectrometry (AP-MS) Protocol
This protocol provides a generalized workflow for identifying the binding partners of a small molecule like this compound.
1. Synthesis of an Affinity Probe:
-
Chemically synthesize a derivative of this compound that incorporates a linker arm and a reactive group for immobilization (e.g., a terminal alkyne or azide (B81097) for click chemistry).
-
Couple the linker to a solid support, such as agarose (B213101) or magnetic beads.
2. Preparation of Cell Lysate:
-
Culture cells of interest (e.g., a cancer cell line or primary cells) to a sufficient density.
-
Harvest the cells and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors to maintain protein integrity and interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
3. Affinity Purification:
-
Incubate the clarified cell lysate with the immobilized this compound probe to allow for binding of target proteins.
-
As a negative control, incubate a parallel lysate with beads that have not been coupled to the xanthone.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
4. Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS) or by competing with an excess of the free this compound.
-
Reduce, alkylate, and digest the eluted proteins into peptides using an enzyme such as trypsin.
5. LC-MS/MS Analysis and Data Interpretation:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database.
-
Compare the proteins identified from the xanthone-coupled beads to the negative control to identify specific binding partners.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the steps to validate the direct binding of this compound to a suspected target protein.
1. Cell Treatment:
-
Culture the desired cells and treat them with either this compound at various concentrations or a vehicle control (e.g., DMSO).
-
Incubate the cells to allow the compound to enter the cells and bind to its target.
2. Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
3. Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or other methods that do not use detergents that would solubilize aggregated proteins.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
4. Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the specific target protein in the soluble fraction using a method such as Western blotting or ELISA.
5. Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A shift of the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the target protein.[6]
Visualizing Workflows and Pathways
Experimental Workflow for Target Identification
Caption: A logical workflow for identifying and validating protein targets.
Potential Signaling Pathway: Protein Kinase C (PKC) Inhibition
Given that some xanthone derivatives are known to inhibit Protein Kinase C (PKC), a key regulator of cellular processes, this pathway represents a plausible area of investigation for this compound.[1]
Caption: Potential inhibition of the PKC signaling cascade.
References
- 1. Inhibition of protein kinase C by synthetic xanthone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis, characterization, and computational evaluation of some synthesized xanthone derivatives: focus on kinase target network and biomedical properties [frontiersin.org]
- 4. Bioassay-Guided Isolation and Identification of Xanthine Oxidase Inhibitory Constituents from the Fruits of Chaenomeles speciosa (Sweet) Nakai [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Assessing the synergistic effects of 2-Hydroxy-1,8-dimethoxyxanthone with other natural compounds
For researchers and scientists in the field of drug development, understanding the synergistic interactions between bioactive compounds is paramount. Synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, can lead to the development of more potent and effective therapeutic agents with potentially fewer side effects. This guide provides a framework for assessing the synergistic effects of xanthones, such as 2-Hydroxy-1,8-dimethoxyxanthone, with other natural compounds, even in the absence of specific published data on this particular xanthone. The principles and methodologies outlined here are broadly applicable for the study of synergistic interactions between various natural products.
The exploration of synergy is critical as herbal extracts often exhibit more pronounced biological activities than their isolated constituents.[1] This is frequently attributed to the synergistic interactions between these components, which can act on multiple targets simultaneously.[1]
Quantitative Analysis of Synergistic Interactions
A crucial aspect of assessing synergy is the quantitative measurement of the interaction. The Combination Index (CI) method is a widely accepted approach for this purpose. The CI provides a quantitative measure of the degree of synergy, additivity, or antagonism for two or more drug combinations.
Table 1: Hypothetical Quantitative Synergy Data for a Xanthone in Combination with Compound X
| Cell Line | Xanthone IC50 (µM) | Compound X IC50 (µM) | Combination (Xanthone:Compound X) | Combination Index (CI) | Synergy Level |
| MCF-7 | 15 | 30 | 1:2 | 0.5 | Synergistic |
| A549 | 25 | 50 | 1:2 | 0.9 | Additive |
| HepG2 | 10 | 20 | 1:2 | 1.2 | Antagonistic |
Note: This table presents hypothetical data to illustrate how quantitative results on synergy are typically structured. The CI values are interpreted as follows: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols for Synergy Assessment
Detailed and reproducible experimental protocols are the foundation of any synergy study. Below are standard methodologies used to evaluate the combined effects of natural compounds.
1. Cell Viability and Cytotoxicity Assays (MTT Assay)
-
Objective: To determine the cytotoxic effects of individual compounds and their combinations on cancer cell lines.
-
Methodology:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the xanthone, the other natural compound, and their combinations at a constant ratio.
-
Incubate the treated cells for 48 or 72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and the IC50 values (the concentration that inhibits 50% of cell growth).
-
Use the IC50 values to calculate the Combination Index (CI) using software like CompuSyn.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To determine if the synergistic cytotoxicity is due to the induction of apoptosis.
-
Methodology:
-
Treat cells with the individual compounds and their synergistic combination for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
3. Western Blot Analysis
-
Objective: To investigate the molecular mechanisms and signaling pathways affected by the combination treatment.
-
Methodology:
-
Treat cells with the compounds for the desired time period.
-
Lyse the cells to extract total proteins.
-
Determine the protein concentration using a BCA protein assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate it with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, p-ERK).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizing Experimental Workflows and Signaling Pathways
Visual representations are essential for understanding complex processes. The following diagrams, created using Graphviz, illustrate a typical workflow for assessing synergy and a common signaling pathway modulated by natural compounds.
Many natural compounds exert their effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.[2] The diagram below illustrates how a synergistic combination of natural compounds might inhibit this pathway, leading to apoptosis.
References
Safety Operating Guide
Proper Disposal Procedures for 2-Hydroxy-1,8-dimethoxyxanthone: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 2-Hydroxy-1,8-dimethoxyxanthone is paramount in a laboratory setting. This guide provides a comprehensive, step-by-step approach to its proper disposal, adhering to general laboratory safety protocols and chemical waste management principles.
I. Immediate Safety and Handling Precautions
Prior to handling this compound, it is essential to be aware of potential hazards. Based on data for related xanthone (B1684191) and hydroxyanthraquinone compounds, assume the substance may cause skin and eye irritation.[1][2] Always handle this compound in a well-ventilated area, preferably under a chemical fume hood.
Personal Protective Equipment (PPE) Required:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To prevent skin contact.
In case of exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Clean mouth with water and seek medical attention.[3][4]
II. Chemical Information Summary
Researchers should aim to complete the following table with information from the supplier-specific SDS for this compound.
| Property | Value | Source |
| Chemical Name | 1,2-dihydroxy-6,8-dimethoxyxanthen-9-one | [5] |
| CAS Number | Not readily available | |
| Molecular Formula | C15H12O6 | [5] |
| Physical State | Solid (presumed) | |
| Hazards | Skin irritant, eye irritant (presumed based on related compounds) | [1][2] |
| Incompatibilities | Strong oxidizing agents (presumed based on related compounds) | [1][4] |
| Specific Disposal Route | Hazardous chemical waste |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed as hazardous chemical waste. Never dispose of this chemical down the drain or in regular trash.[6][7]
1. Waste Identification and Classification:
- Classify this compound as a hazardous chemical waste.
- Consult your institution's EH&S guidelines for specific waste stream categorization.
2. Waste Segregation:
- Segregate solid waste containing this compound from liquid waste.
- Keep it separate from incompatible materials, such as strong oxidizing agents.[1][4][8]
- Store in a designated satellite accumulation area (SAA).[8][9]
3. Packaging and Labeling:
- Use a chemically compatible, leak-proof container for waste collection.[7][8] The original container is often a good choice if it is in good condition.[8]
- The container must be kept securely closed except when adding waste.[8][9]
- Label the waste container clearly with:
- The words "Hazardous Waste"
- The full chemical name: "this compound"
- The approximate amount of waste
- The date of accumulation
- Associated hazards (e.g., "Irritant")
4. Storage:
- Store the labeled waste container in a designated and secure Satellite Accumulation Area within the laboratory.[8][9]
- This area should be at or near the point of generation.[9]
- Ensure the storage area has secondary containment to prevent spills.[7]
- Do not exceed the maximum storage time or volume limits for hazardous waste as per institutional and regulatory guidelines (e.g., typically no more than 55 gallons).[9]
5. Disposal Request and Pickup:
- Once the waste container is full or has reached the storage time limit, arrange for its disposal through your institution's EH&S department.[9]
- Follow your institution's specific procedures for requesting a hazardous waste pickup.
IV. Diagrams and Workflows
Chemical Waste Disposal Workflow
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. 1,2-Dihydroxy-6,8-dimethoxy-xanthone | C15H12O6 | CID 12443163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. acs.org [acs.org]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 2-Hydroxy-1,8-dimethoxyxanthone
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 2-Hydroxy-1,8-dimethoxyxanthone, a xanthone (B1684191) derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the known hazards of related chemical structures is essential. All personnel must treat this compound as potentially hazardous.
Hazard Assessment and Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data, this compound should be handled with care, assuming it may possess irritant, and other unknown hazardous properties. The following PPE is mandatory when handling this compound.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a risk of splashing. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact and absorption. Natural rubber gloves are not recommended for handling many chemicals[1][2]. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Required when dusts are generated. Use a NIOSH-approved respirator with an appropriate particulate filter. | Prevents inhalation of fine particles which may cause respiratory irritation. |
Handling and Operational Plan
A systematic approach is critical to ensure safety during the handling and use of this compound.
Experimental Workflow:
Caption: Workflow for handling this compound.
Step-by-Step Protocol:
-
Preparation:
-
Before handling the compound, ensure you are wearing all the required PPE as specified in Table 1.
-
All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
-
Handling:
-
When weighing the solid, use a spatula and handle it carefully to avoid generating dust.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Spill Management:
-
In case of a small spill, carefully sweep up the solid material, trying to minimize dust generation.
-
Place the spilled material and any contaminated cleaning materials into a sealed container for hazardous waste disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure laboratory safety. Until comprehensive safety data is available, it should be managed as hazardous chemical waste[3].
Table 2: Waste Disposal Guidelines
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed hazardous waste container. | Collect contaminated items such as gloves, weighing paper, and paper towels in a designated container[3]. |
| Liquid Waste | Labeled, leak-proof hazardous waste container. | Collect all solutions containing the compound in a separate, compatible container[3]. Do not dispose of down the drain[3]. |
| Sharps | Designated sharps container for hazardous chemical waste. | Any needles or other sharps contaminated with the compound should be disposed of in a puncture-resistant sharps container[3]. |
Waste Management Workflow:
Caption: Disposal workflow for this compound waste.
Key Disposal Principles:
-
Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's EHS department[3].
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound"[3].
-
Storage: Store waste containers in a designated, well-ventilated area, away from general laboratory traffic, and within secondary containment[3].
-
Pickup: Contact your institution's EHS department for hazardous waste pickup when the container is full or reaches its accumulation time limit[3].
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
